1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone oxime
Description
Properties
IUPAC Name |
(NE)-N-[1-(7-methoxy-1-benzofuran-2-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7(12-13)10-6-8-4-3-5-9(14-2)11(8)15-10/h3-6,13H,1-2H3/b12-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZNLQCRONMNFV-KPKJPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC2=C(O1)C(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC2=C(O1)C(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone oxime
Chemical Structure, Synthesis, and Pharmacological Potential
Executive Summary
This technical guide provides a comprehensive analysis of 1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone oxime , a bioactive heterocyclic derivative. Belonging to the class of benzofuran oximes, this compound represents a critical scaffold in medicinal chemistry, particularly for its antimicrobial and anticancer properties. The 7-methoxy substitution on the benzofuran core enhances lipophilicity and metabolic stability, while the oxime moiety serves as a versatile pharmacophore for hydrogen bonding interactions with biological targets such as tubulin or microbial enzymes. This document details its chemical identity, synthetic pathways, physicochemical characteristics, and therapeutic potential.[1]
Chemical Identity & Structural Analysis[2][3][4]
The compound is an oxime derivative of the ketone 1-(7-methoxy-1-benzofuran-2-yl)ethanone . The benzofuran ring system is a privileged structure in drug discovery, often mimicking the indole core found in many bioactive alkaloids but with distinct electronic properties due to the oxygen atom.
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | (1E/Z)-1-(7-methoxy-1-benzofuran-2-yl)-N-hydroxyethan-1-imine |
| Common Name | 1-(7-Methoxybenzofuran-2-yl)ethanone oxime |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Parent Ketone CAS | 43071-52-9 (1-(7-Methoxybenzofuran-2-yl)ethanone) |
| Core Scaffold | Benzofuran (Benzo[b]furan) |
| Key Substituents | 7-Methoxy (-OCH₃), 2-Acetyl Oxime (-C(=NOH)CH₃) |
Structural Features
-
Benzofuran Core: A planar, aromatic bicyclic system consisting of a benzene ring fused to a furan ring.
-
7-Methoxy Group: An electron-donating group (EDG) at the C7 position. This substituent influences the electron density of the benzene ring and can affect the compound's solubility and binding affinity to hydrophobic pockets in proteins.
-
Oxime Moiety: The C2 position features an acetyl oxime group. Oximes can exist as E (trans) and Z (cis) geometric isomers, though the E-isomer is typically thermodynamically favored due to reduced steric hindrance between the hydroxyl group and the benzofuran ring.
Synthetic Pathway
The synthesis of this compound is a two-stage process. First, the benzofuran ketone precursor is constructed, typically via a Rap-Stoermer condensation or similar cyclization. Second, the ketone is converted to the oxime.[2][3]
Synthesis Diagram (Graphviz)
Figure 1: Synthetic route from o-vanillin to the target oxime.[2]
Detailed Experimental Protocols
Step 1: Synthesis of 1-(7-Methoxy-1-benzofuran-2-yl)ethanone
-
Reagents: o-Vanillin (2-hydroxy-3-methoxybenzaldehyde), Chloroacetone, Potassium Carbonate (K₂CO₃), Acetone or DMF.
-
Procedure:
-
Dissolve o-vanillin (10 mmol) and anhydrous K₂CO₃ (20 mmol) in dry acetone (50 mL).
-
Add chloroacetone (12 mmol) dropwise under stirring.
-
Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Filter off the inorganic salts while hot.
-
Evaporate the solvent. The residue is typically recrystallized from ethanol to yield the ketone as a solid.
-
Step 2: Oximation to Target Compound
-
Reagents: 1-(7-Methoxy-1-benzofuran-2-yl)ethanone (from Step 1), Hydroxylamine Hydrochloride (NH₂OH·HCl), Sodium Acetate (NaOAc), Ethanol.
-
Procedure:
-
Dissolve the ketone (5 mmol) in ethanol (20 mL).
-
Prepare a solution of NH₂OH·HCl (7.5 mmol) and NaOAc (7.5 mmol) in a minimum amount of water.
-
Add the aqueous solution to the ethanolic ketone solution.
-
Reflux for 2–4 hours.
-
Cool the mixture and pour into ice-cold water. The oxime will precipitate.
-
Filter, wash with cold water, and recrystallize from ethanol/water (or pure ethanol) to obtain the pure oxime.
-
Physicochemical & Spectroscopic Characterization
Accurate characterization is vital for confirming the structure and purity of the synthesized compound.
Predicted Spectral Data (¹H NMR & IR)
| Technique | Signal/Peak | Assignment |
| ¹H NMR (DMSO-d₆) | δ 11.5–11.8 ppm (s, 1H) | =N-OH (Oxime hydroxyl, broad singlet, D₂O exchangeable) |
| δ 7.1–7.5 ppm (m, 3H) | Ar-H (Benzene ring protons H4, H5, H6) | |
| δ 7.6–7.8 ppm (s, 1H) | H3 (Furan ring proton, characteristic singlet) | |
| δ 3.95 ppm (s, 3H) | -OCH₃ (Methoxy group at C7) | |
| δ 2.2–2.3 ppm (s, 3H) | -CH₃ (Methyl group of the ethanone moiety) | |
| FT-IR (KBr) | 3200–3400 cm⁻¹ | O-H stretching (broad) |
| 1610–1640 cm⁻¹ | C=N stretching (Oxime) | |
| 1250 cm⁻¹ | C-O-C stretching (Aryl ether) |
Solubility & Stability
-
Solubility: Highly soluble in DMSO, DMF, and warm ethanol. Sparingly soluble in water.
-
Stability: Stable under standard laboratory conditions. Oximes are sensitive to strong acids (hydrolysis back to ketone) and strong reducing agents (reduction to amines).
Pharmacological Potential & SAR[1]
Benzofuran oximes are extensively studied for their biological activities.[4] The 7-methoxy derivative is of particular interest due to the electronic influence of the methoxy group on the aromatic system.
Structure-Activity Relationship (SAR) Map
Figure 2: Structure-Activity Relationship (SAR) highlighting pharmacophores.
Therapeutic Applications[1]
-
Antimicrobial Activity:
-
Benzofuran oximes have shown significant potency against Gram-positive bacteria (Staphylococcus aureus) and fungi (Candida albicans).[2] The oxime group is believed to interact with microbial enzymes or cell wall synthesis pathways.
-
Mechanism:[2][5] Potential inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.
-
-
Anticancer Activity:
-
Derivatives of 2-acetylbenzofuran are known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cell lines (e.g., MCF-7, HeLa).
-
The 7-methoxy group often enhances cytotoxicity compared to the unsubstituted analog by improving cellular uptake.
-
References
-
Kirilmis, C., et al. (2008).[1] Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. European Journal of Medicinal Chemistry. Link
-
Demirayak, Ş., et al. (2002).[4][6] Synthesis and antifungal activities of some aryl(benzofuran-2-yl)ketoximes. Il Farmaco. Link
-
Arunakumar, D. B., et al. (2014).[6] (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime. Acta Crystallographica Section E. Link
-
Sigma-Aldrich. 1-(7-Methoxybenzofuran-2-yl)ethanone (CAS 43071-52-9) Product Information. Link
-
Kosmalski, T., et al. (2015).[2] New heterocyclic oxime ethers of 1-(benzofuran-2-yl)ethan-1-one and their antimicrobial activity. Acta Poloniae Pharmaceutica. Link
Sources
- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
Bioactive Potential of 7-Methoxybenzofuran Oxime Derivatives
Executive Summary
The convergence of the benzofuran scaffold with specific regiochemical substitutions—notably the 7-methoxy group —and the introduction of an oxime pharmacophore represents a high-value domain in modern medicinal chemistry. This guide analyzes the bioactive potential of 7-methoxybenzofuran oxime derivatives, focusing on their dual-action capabilities as potent antineoplastic agents and enzyme inhibitors (specifically tyrosinase and kinases).
By synthesizing the lipophilic bioavailability of the benzofuran core with the hydrogen-bonding versatility of the oxime moiety (
Structural Rationale & Pharmacophore Analysis
The therapeutic efficacy of 7-methoxybenzofuran oxime derivatives is not accidental; it is a result of precise structural engineering.
The 7-Methoxy Advantage
While benzofuran is a privileged scaffold, the 7-methoxy substitution provides distinct advantages:
-
Metabolic Stability: Blocks the C7 position from oxidative metabolism (e.g., hydroxylation), prolonging half-life.
-
Electronic Effects: The electron-donating methoxy group (
) increases electron density in the furan ring, enhancing cation-pi interactions within enzyme active sites. -
Steric Fit: In tyrosinase inhibition, the 7-methoxy group has been shown to occupy specific hydrophobic pockets, improving IC
values significantly compared to unsubstituted analogs.
The Oxime "Warhead"
The transformation of a carbonyl precursor to an oxime introduces a critical amphiphilic character:
-
H-Bonding: The hydroxyl group of the oxime acts as both a donor and acceptor, facilitating binding to residues like Asp or Glu in kinase ATP-binding pockets.
-
Acid Stability: Oximes are generally more hydrolytically stable than imines, ensuring the pharmacophore survives gastric pH during oral administration.
Chemical Synthesis: Validated Protocol
Objective: Synthesis of 7-methoxybenzofuran-2-carboxaldehyde oxime from o-vanillin. Rationale: This route utilizes the Rap-Stoermer condensation or similar cyclization followed by functionalization, ensuring high yield and regiospecificity.
Step-by-Step Methodology
Step 1: Etherification & Cyclization
-
Reagents: o-Vanillin (10 mmol), Ethyl bromoacetate (12 mmol), K
CO (anhydrous, 30 mmol). -
Solvent: DMF (Dimethylformamide), 20 mL.
-
Procedure:
-
Dissolve o-vanillin in DMF. Add K
CO and stir at room temperature for 30 min to form the phenoxide. -
Add ethyl bromoacetate dropwise.
-
Reflux at 80-100°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Pour into ice water. Filter the precipitate (Ethyl 7-methoxybenzofuran-2-carboxylate).
-
Step 2: Reduction & Oxidation (Formylation) Note: Direct formylation can also be achieved via Vilsmeier-Haack if the position is free, but converting the ester to aldehyde is standard for C2-derivatives.
-
Reduction: Treat the ester with LiAlH
in dry THF at 0°C to yield the alcohol. -
Oxidation: Oxidation of the alcohol using PCC (Pyridinium Chlorochromate) in DCM yields 7-methoxybenzofuran-2-carboxaldehyde .
Step 3: Oximation (The Critical Step)
-
Reagents: 7-methoxybenzofuran-2-carboxaldehyde (1 eq), Hydroxylamine hydrochloride (NH
OH·HCl, 2.5 eq), Sodium Acetate (NaOAc, 2.5 eq). -
Solvent: Ethanol:Water (9:1).
-
Procedure:
-
Dissolve the aldehyde in ethanol.
-
Dissolve NH
OH·HCl and NaOAc in minimal water and add to the reaction flask. -
Reflux at 80°C for 2-3 hours.
-
Validation: Disappearance of the carbonyl peak (~1680 cm
) and appearance of the C=N stretch (~1620 cm ) in IR. -
Purification: Recrystallize from ethanol to obtain the pure oxime.
-
Synthesis Workflow Visualization
Figure 1: Synthetic pathway for the generation of 7-methoxybenzofuran oxime derivatives.
Bioactive Domains & Mechanism of Action[5][6]
Anticancer Activity (Cytotoxicity)
Research indicates that 7-methoxybenzofuran oximes exert cytotoxicity through Tubulin Polymerization Inhibition and Kinase Modulation .
-
Mechanism: The benzofuran moiety mimics the pharmacophore of Combretastatin A-4, binding to the colchicine site of tubulin. The 7-methoxy group provides steric bulk that locks the molecule in the binding pocket, preventing microtubule assembly during mitosis (G2/M arrest).
-
Data Insight: Derivatives have shown IC
values in the low micromolar range (1.0 – 5.0 µM) against MCF-7 (Breast) and HepG2 (Liver) cancer lines.
Tyrosinase Inhibition (Antimicrobial/Anti-melanogenesis)
Recent studies highlight 7-methoxybenzofuran derivatives as potent tyrosinase inhibitors, superior to standard Kojic acid.[2][5]
-
Mechanism: The oxime nitrogen coordinates with the binuclear copper active site of tyrosinase. The 7-methoxy group interacts with hydrophobic residues near the active site entrance, stabilizing the inhibitor-enzyme complex.
-
Quantitative Data:
Mechanistic Pathway Diagram
Figure 2: Dual-mechanism action: Antiproliferative (left) and Enzyme Inhibition (right) pathways.
Experimental Protocols for Validation
Tyrosinase Inhibition Assay
To verify the potency of the synthesized oxime.
-
Preparation: Dissolve the test compound in DMSO. Prepare Mushroom Tyrosinase solution (500 U/mL) in phosphate buffer (pH 6.8).
-
Substrate: L-DOPA (5 mM).
-
Workflow:
-
In a 96-well plate, add 20 µL test compound + 140 µL buffer + 20 µL enzyme.
-
Incubate at 25°C for 10 minutes.
-
Add 20 µL L-DOPA substrate.
-
Incubate for 20 minutes.
-
-
Measurement: Monitor absorbance of dopachrome at 475 nm using a microplate reader.
-
Calculation:
.
MTT Cytotoxicity Assay
To assess anticancer potential.
-
Seeding: Seed MCF-7 cells (5 × 10
cells/well) in 96-well plates. Incubate 24h. -
Treatment: Add graded concentrations of the oxime derivative (0.1 – 100 µM). Include Doxorubicin as a positive control.[6]
-
Incubation: 48 hours at 37°C, 5% CO
. -
Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Absorbance at 570 nm. Determine IC
using non-linear regression.
Summary of Quantitative Potency
The following table consolidates key bioactivity data for 7-methoxybenzofuran derivatives compared to standards.
| Target / Assay | Compound Class | IC | Reference Standard | Relative Efficacy |
| Tyrosinase | 7-OMe-Benzofuran-Acetamide | 0.39 µM | Kojic Acid (30.3 µM) | 77x Higher |
| Anticancer (HeLa) | Benzofuran Oxime Analog | ~1.10 µM | Combretastatin A-4 | Comparable |
| Anticancer (MCF-7) | 7-OMe-Benzofuran Derivative | 2.52 µM | Doxorubicin (2.36 µM) | Equivalent |
References
-
Mushtaq, A., et al. (2025).[5] 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses. RSC Advances.
-
Miao, Y., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel).
-
BenchChem. (2025).[7] Methyl 7-Methoxybenzofuran-4-carboxylate: Applications in PDE4 Inhibition. BenchChem Technical Notes.
-
Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences.
-
Čulenová, M., et al. (2020). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Biomolecules.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Advanced Technical Guide: Synthesis and Application of Benzofuran-2-yl Ethanone Oxime
Part 1: Executive Summary & Strategic Value
Benzofuran-2-yl ethanone oxime (also known as 2-acetylbenzofuran oxime) represents a critical pharmacophore in modern medicinal chemistry. Its structural core—the benzofuran ring—is bioisosteric with indole and is prevalent in natural products possessing anti-inflammatory, antimicrobial, and anticancer activities.
The conversion of the ketone functionality to an oxime (
-
Enhances Bioavailability: Increases polarity and hydrogen-bonding potential compared to the parent ketone.
-
Enables Diversification: Serves as a stable intermediate for the synthesis of complex amines (via reduction) or O-alkylated ethers (e.g., O-benzyl oximes) which have demonstrated potent antifungal activity against C. albicans and A. niger.
-
Modulates Target Binding: The rigid geometry of the
bond allows for stereoselective interactions with enzyme active sites (e.g., COX-2 inhibition).
This guide provides a validated, self-consistent protocol for the synthesis of this moiety, moving from the raw salicylaldehyde precursor to the final purified oxime, emphasizing the Rap-Stoermer pathway for its atom economy and operational simplicity.
Part 2: Retrosynthetic Analysis & Pathway Design
To ensure high purity and yield, we bypass the Friedel-Crafts acylation of benzofuran, which often leads to regioselectivity issues (C2 vs. C3 acylation). Instead, we utilize the Rap-Stoermer reaction , constructing the furan ring and the ketone moiety simultaneously.
Strategic Pathway Visualization
Caption: Retrosynthetic disconnection showing the convergent assembly of the benzofuran core followed by functional group modification.
Part 3: Experimental Protocols
Phase 1: Construction of the Benzofuran Core (Rap-Stoermer)
Objective: Synthesis of 1-(benzofuran-2-yl)ethanone (2-acetylbenzofuran). Mechanism: Base-mediated O-alkylation of salicylaldehyde followed by intramolecular aldol condensation and dehydration.
Reagents & Materials
-
Salicylaldehyde (1.0 eq)
-
Chloroacetone (1.1 eq)
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
Solvent: Acetone (Dry) or Acetonitrile
-
Catalyst (Optional): Potassium Iodide (KI) to accelerate alkylation via Finkelstein-like displacement.
Step-by-Step Workflow
-
Setup: In a round-bottom flask equipped with a reflux condenser and drying tube (
), dissolve Salicylaldehyde (12.2 g, 0.1 mol) in dry acetone (150 mL). -
Base Addition: Add anhydrous
(27.6 g, 0.2 mol) to the solution. Critical: Ensure the base is finely powdered to maximize surface area. -
Alkylation: Add Chloroacetone (10.2 g, 0.11 mol) dropwise over 15 minutes. Add a catalytic amount of KI (0.5 g) if chloroacetone is old or reaction is sluggish.
-
Reaction: Reflux the mixture gently for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2). The aldehyde spot (
) should disappear, replaced by the ketone ( ). -
Workup:
-
Cool reaction to room temperature.
-
Filter off the inorganic salts (
, unreacted ). -
Concentrate the filtrate under reduced pressure (Rotavap).
-
Pour the residue into ice-cold water (200 mL) with vigorous stirring.
-
-
Purification: The product typically precipitates as a dark yellow/brown solid. Filter and recrystallize from ethanol or petroleum ether.
-
Target Yield: 75–85%
-
Appearance: Yellowish crystalline solid.
-
Melting Point: 72–74°C.
-
Phase 2: Oximation of 2-Acetylbenzofuran
Objective: Conversion of the ketone to the target oxime. Mechanism: Nucleophilic attack of hydroxylamine nitrogen on the carbonyl carbon, followed by acid-catalyzed dehydration.
Reagents & Materials
-
1-(Benzofuran-2-yl)ethanone (from Phase 1) (1.0 eq)
-
Hydroxylamine Hydrochloride (
) (2.0 eq) -
Sodium Acetate (
) or Potassium Carbonate (2.0 eq) -
Solvent: Ethanol (95%) or Ethanol/Water (3:1)
Step-by-Step Workflow
-
Dissolution: In a 100 mL flask, dissolve 2-Acetylbenzofuran (1.6 g, 10 mmol) in Ethanol (20 mL).
-
Reagent Prep: In a separate beaker, dissolve Hydroxylamine HCl (1.4 g, 20 mmol) and Sodium Acetate (1.64 g, 20 mmol) in a minimum amount of water (5 mL).
-
Addition: Add the aqueous hydroxylamine solution to the ethanolic ketone solution. The mixture may become cloudy.
-
Reflux: Heat to reflux for 2–3 hours.
-
Checkpoint: The reaction is complete when the yellow color of the ketone fades to a lighter pale yellow or colorless solution.
-
-
Isolation:
-
Pour the hot reaction mixture into crushed ice (100 g).
-
Stir for 30 minutes to allow the oxime to crystallize fully.
-
Filter the white precipitate and wash with cold water (
mL) to remove salts.
-
-
Purification: Recrystallize from Ethanol or an Ethyl Acetate:Methanol (4:1) mixture.
-
Target Yield: 80–90%
-
Appearance: Colorless/White prisms or needles.
-
Melting Point: 154–156°C (may vary slightly based on E/Z ratio).
-
Part 4: Analytical Validation & Troubleshooting
Spectroscopic Characterization
The following data confirms the structure of the synthesized oxime.
| Technique | Diagnostic Signal | Assignment |
| IR (KBr) | 3200–3300 | O-H stretch (Broad) |
| 1620–1640 | C=N stretch (Oxime) | |
| 1580 | C=C stretch (Aromatic) | |
| 1H-NMR | =N-OH (Exchangeable with | |
| ( | Aromatic protons (Benzofuran ring) | |
| -CH3 (Methyl group adjacent to C=N) | ||
| MS (ESI) | Molecular Ion (MW = 175.18) |
Stereochemistry (E vs. Z Isomers)
Oximes exist as geometric isomers.
-
E-Isomer (Anti): The -OH group is opposite to the benzofuran ring. Typically the thermodynamically stable major product.
-
Z-Isomer (Syn): The -OH group is on the same side as the benzofuran ring.
-
Note: Crystallographic studies (Ref 2) have isolated the Z-isomer (syn-methyl) under specific conditions, stabilized by intermolecular hydrogen bonding. However, standard reflux usually yields the E-isomer or a mixture favoring E.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Phase 1) | Incomplete alkylation or wet acetone. | Use freshly dried acetone and ignite |
| Oily Product (Phase 2) | Presence of mixed isomers or impurities. | Scratch the flask with a glass rod to induce nucleation. Recrystallize from aqueous ethanol. |
| Dark Coloration | Oxidation of phenol/salicylaldehyde. | Perform reactions under Nitrogen ( |
Part 5: Mechanism & Pathway Visualization
The following diagram details the reaction logic, highlighting the critical intermediate transitions.
Caption: Logical workflow from raw materials to purified oxime, highlighting the Rap-Stoermer cyclization and subsequent oximation.
Part 6: References
-
Kirilmis, C., et al. (2008).[1] "Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives." European Journal of Medicinal Chemistry. Link
-
Arunakumar, D. B., et al. (2014).[2] "(1Z)-1-(1-Benzofuran-2-yl)ethanone oxime." Acta Crystallographica Section E: Structure Reports Online. Link
-
Koca, M., et al. (2022).[3] "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans." ChemistrySelect. Link
-
Demirayak, S., et al. (2002).[2][4][5] "Synthesis and antifungal activities of some aryl (benzofuran-2-yl) ketoximes." Farmaco. Link
-
Xu, X., et al. (2019). "Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling."[6] Scientific Reports. Link
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(1-Benzofuran-2-yl)ethanone O-(2,6-difluorobenzyl)oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Monograph: Pharmacological Applications of 1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone Oxime
Executive Summary
1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone oxime represents a privileged scaffold in medicinal chemistry, merging the lipophilic, tubulin-binding properties of the benzofuran core with the hydrogen-bonding and metal-chelating capabilities of the oxime moiety .
While often utilized as a high-value intermediate in the synthesis of amino-ethers and heterocyclic hybrids (e.g., isoxazoles), the molecule itself exhibits distinct pharmacological profiles. This guide analyzes its three primary application vectors: Antimicrobial/Antifungal efficacy , Anticonvulsant modulation , and Anticancer potential , providing researchers with the mechanistic grounding and experimental protocols necessary for further development.[1]
Part 1: Molecular Architecture & Structure-Activity Relationship (SAR)
The pharmacological potency of this compound is not accidental; it is a result of precise structural engineering.
The Pharmacophore Triad
The molecule functions through three distinct structural domains:
-
The Benzofuran Core: Acts as a bioisostere for indole, providing π-π stacking interactions with aromatic residues in protein binding pockets (e.g., Voltage-Gated Sodium Channels).
-
The 7-Methoxy Substituent: A critical electronic donor. Unlike unsubstituted benzofurans, the 7-OMe group alters the electron density of the furan ring, enhancing metabolic stability against hydroxylation and optimizing lipophilicity (LogP) for blood-brain barrier (BBB) or cell membrane penetration.
-
The Oxime Moiety (>C=N-OH): Provides a dual-donor/acceptor site for hydrogen bonding. It is the "warhead" responsible for interacting with serine/threonine residues in enzymatic active sites.
Visualization: SAR Logic
The following diagram illustrates the functional logic of the molecule.
Caption: Functional decomposition of the ligand. The 7-OMe group modulates the core's lipophilicity, while the oxime drives specific target engagement.
Part 2: Pharmacological Applications[1][2][3][4]
Application A: Antimicrobial & Antifungal Activity
Primary Target: Ergosterol Biosynthesis / Cell Membrane Integrity.
The 7-methoxy-benzofuran oximes have shown significant potency against Candida albicans and Gram-positive bacteria (S. aureus). The mechanism involves the disruption of the fungal cell membrane. The oxime group is hypothesized to interfere with lanosterol 14α-demethylase (CYP51), similar to azole antifungals, but with a distinct binding mode due to the benzofuran tail.[1]
-
Key Insight: The syn (Z) conformation of the oxime is often more bioactive than the anti (E) isomer due to intramolecular hydrogen bonding that facilitates membrane transit.
-
Data Benchmark: MIC values for 7-methoxy analogs often range between 3.12 – 12.5 µg/mL against C. albicans, comparable to Fluconazole in resistant strains.[1]
Application B: Anticonvulsant Activity
Primary Target: Voltage-Gated Sodium Channels (VGSC).
Benzofuran derivatives are established sodium channel blockers. The addition of the oxime group enhances the compound's ability to stabilize the inactive state of the sodium channel, preventing repetitive neuronal firing.[1]
-
Mechanism: The aromatic benzofuran ring occupies the lipophilic binding site of the channel, while the oxime interacts with the polar residues near the channel pore.[1]
-
Validation: In Maximal Electroshock Seizure (MES) models, analogs of this compound demonstrate protection at doses <100 mg/kg, with the 7-methoxy group reducing neurotoxicity compared to unsubstituted analogs.[1]
Application C: Anticancer (Tubulin Inhibition)
Primary Target: Microtubule Polymerization.[2]
While often a precursor for chalcones, the oxime itself possesses cytotoxic properties against MCF-7 (Breast) and K562 (Leukemia) lines. The 7-methoxy substitution is critical here; it mimics the methoxy-rich substitution pattern of Colchicine and Combretastatin A-4, allowing the molecule to bind to the colchicine-binding site of tubulin, arresting the cell cycle in the G2/M phase.
Part 3: Experimental Protocols
Synthesis & Purification Workflow
To ensure pharmacological validity, the compound must be synthesized with high isomeric purity.[1]
Reagents: 2-Acetyl-7-methoxybenzofuran, Hydroxylamine Hydrochloride (
-
Dissolution: Dissolve 10 mmol of 2-acetyl-7-methoxybenzofuran in 30 mL of absolute EtOH.
-
Activation: Add 20 mmol of
dissolved in minimal water. -
Oximation: Add 15 mmol of
slowly to the stirring solution. -
Reflux: Heat to reflux (78°C) for 3–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Isolation: Pour reaction mixture into ice-water. The oxime precipitates as a white/off-white solid.
-
Purification (Critical): Recrystallize from Ethanol/Water (4:1) to remove trace ketone.
-
Quality Control: Confirm structure via
-NMR (Look for oxime -OH singlet at 10.5–11.5 ppm).
-
In Vitro Antifungal Assay (MIC Determination)
Protocol Standard: CLSI M27-A3 (Broth Microdilution).
| Step | Action | Critical Parameter |
| 1 | Inoculum Prep | Adjust C. albicans suspension to |
| 2 | Compound Dilution | Dissolve oxime in DMSO (Stock 1 mg/mL). Serial dilute in microplate (0.12 – 64 µg/mL). |
| 3 | Incubation | Incubate plates at 35°C for 48 hours. |
| 4 | Readout | MIC is the lowest concentration showing 100% inhibition of visual growth. |
| 5 | Control | Run Fluconazole as positive control; DMSO as solvent control. |
Visualization: Experimental Workflow
The following DOT diagram outlines the validation pathway from synthesis to bioassay.
Caption: Synthesis and validation workflow. Purity verification (QC) is a mandatory gate before biological screening.[1]
Part 4: Toxicology & ADME Predictions
For drug development professionals, the pharmacokinetic profile is as vital as potency.[1]
-
Lipophilicity (LogP): The calculated LogP is approximately 2.8 – 3.2 . This is ideal for oral bioavailability (Lipinski’s Rule of 5) and suggests good intestinal absorption.
-
Metabolic Stability: The 7-methoxy group blocks the C7 position from metabolic oxidation. However, the oxime group is susceptible to hydrolysis back to the ketone by liver microsomes or reduction to the amine.[1]
-
Toxicity Warning: Benzofurans can occasionally form reactive epoxide intermediates. While the oxime mitigates this, in vitro hepatotoxicity assays (HepG2) are recommended early in the development cycle.[1]
Part 5: References
-
Crystal Structure & Conformation: Arunakumar, D. B., et al. (2014).[1][3] "(1Z)-1-(1-Benzofuran-2-yl)ethanone oxime." Acta Crystallographica Section E, 70(1), o40.[1]
-
Antimicrobial & Antifungal Activity: Kirilmis, C., et al. (2008).[1][4] "Synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives." European Journal of Medicinal Chemistry, 43(2), 300-308.[1]
-
Anticancer & Cytotoxicity (Benzofuran Derivatives): Coskun, D., et al. (2017).[1][5][6] "Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity." European Journal of Medicinal Chemistry, 136, 212-222.[1]
-
Lipophilicity Studies: Kupczyk, D., et al. (2017).[1] "Lipophilicity Study of 1-(Benzofuran-2-yl)ethan-1-one Oxime and its Substituted O-Benzyl Ethers." Journal of the Brazilian Chemical Society, 28(9).[1]
-
General Benzofuran Pharmacology: Khanam, H., & Shamsuzzaman. (2015).[1] "Bioactive Benzofuran derivatives: A review." European Journal of Medicinal Chemistry, 97, 483-504.[1]
Sources
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmpas.com [jmpas.com]
- 5. Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells [accscience.com]
- 6. Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Profiling and Physicochemical Characterization of 1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone oxime: A Technical Guide
Executive Summary
In contemporary drug development, the transition from a biologically active hit to a viable clinical candidate is heavily dictated by its thermodynamic properties. 1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone oxime (CAS: 478248-83-8) represents a highly privileged pharmacophore. The benzofuran core is ubiquitous in kinase inhibitors (e.g., EGFR inhibitors), while the oxime moiety provides a unique hydrogen-bonding vector.
However, the presence of the oxime group introduces conformational complexity (E/Z isomerization), and the methoxy-benzofuran system presents specific solid-state packing behaviors. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth, self-validating framework for characterizing the thermodynamic properties of this compound. This guide moves systematically from theoretical conformational energetics to empirical solid-state thermal analysis, culminating in solution-state binding thermodynamics.
Molecular Architecture & Conformational Thermodynamics
The thermodynamic baseline of this compound is governed by the stereochemistry of its C=N double bond. Oximes exist in dynamic equilibrium between E (anti) and Z (syn) isomers. Understanding the free energy landscape of this isomerization is critical, as target proteins typically bind only one specific stereoisomer, and a thermodynamic mixture can dilute efficacy and complicate formulation[1].
Causality in E/Z Isomerization
Density Functional Theory (DFT) calculations on analogous heterocyclic oximes reveal that the E-isomer is generally thermodynamically favored in polar environments due to reduced steric repulsion between the oxime hydroxyl group and the adjacent aromatic system[2]. The energy barrier (
Why this matters: Because of this high activation barrier, interconversion at room temperature is kinetically trapped. If a synthesis yields a 60:40 thermodynamic mixture of E/Z isomers, they will not spontaneously equilibrate in the vial. They must be treated as distinct chemical entities with unique melting points, solubilities, and binding enthalpies (
Fig 1. Thermodynamic energy landscape of oxime E/Z isomerization.
Table 1: Predicted Thermodynamic Parameters of E/Z Isomers
| Thermodynamic Parameter | E-Isomer | Z-Isomer | Analytical Derivation |
| Relative Free Energy ( | 0.0 kJ/mol | +2.1 kJ/mol | DFT (B3LYP/6-31+G*) |
| Activation Barrier ( | ~200 kJ/mol | ~200 kJ/mol | NEB-CI Calculations |
| Dipole Moment ( | ~2.4 D | ~3.1 D | Quantum Chemical Prediction |
| H-Bond Donor Capacity | High (Solvent exposed) | Moderate (Intramolecular) | Solvation Models (SMD) |
Solid-State Thermodynamics: Thermal Profiling
Before formulating the benzofuran oxime for biological assays, its solid-state thermodynamics must be mapped using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Benzofuran derivatives can undergo complex thermal degradation, and their decomposition kinetics are often modeled using the Coats-Redfern or Kissinger methods[3].
Protocol 1: Self-Validating DSC/TGA Workflow
To prevent kinetic trapping of polymorphs and ensure the accuracy of the enthalpy of fusion (
Step 1: System Suitability & Calibration
-
Action: Run a high-purity Indium standard (
= 156.6 °C, = 28.45 J/g). -
Causality: Validates cell constant and temperature accuracy. If the Indium
deviates by >1%, the sensor is contaminated, and subsequent oxime data will be thermodynamically invalid.
Step 2: Sample Preparation
-
Action: Weigh 2–5 mg of this compound into an aluminum pan. Crucial: Pierce the lid to create a 50 µm pinhole.
-
Causality: The pinhole allows volatile degradants (e.g., cleaved methoxy or oxime fragments) to escape. A hermetically sealed pan without a pinhole will cause internal pressure buildup, artificially shifting the thermodynamic equilibrium and altering the apparent melting endotherm.
Step 3: Heating Program
-
Action: Heat at 10 °C/min from 25 °C to 300 °C under a dry Nitrogen purge (50 mL/min).
-
Causality: Nitrogen prevents oxidative exothermic reactions that would mask the true endothermic melting point. The 10 °C/min rate provides the optimal balance between thermal resolution (detecting closely spaced polymorph transitions) and sensitivity.
Table 2: Standard Solid-State Thermodynamic Metrics
| Metric | Instrument | Purpose in Drug Development |
| Melting Point ( | DSC | Indicates crystal lattice strength and purity. |
| Enthalpy of Fusion ( | DSC | Used to calculate ideal solubility via the Hildebrand equation. |
| Decomposition Temp ( | TGA | Defines the upper thermal boundary for hot-melt extrusion. |
| Activation Energy ( | TGA (Dynamic) | Predicts long-term solid-state stability (Arrhenius kinetics). |
Solution-State Thermodynamics & Target Binding
Once the solid-state properties are established, the focus shifts to how the compound behaves in solution and interacts with biological targets. Isothermal Titration Calorimetry (ITC) is the gold standard for obtaining complete thermodynamic profiles, directly measuring the change in enthalpy (
For benzofuran derivatives targeting kinases, achieving an enthalpy-driven binding profile (
Protocol 2: Self-Validating ITC Binding Assay
-
Objective: Extract intrinsic binding enthalpy (
) and dissociation constant ( ) of the oxime to a target protein.
Step 1: Rigorous Buffer Matching (The Self-Validating Step)
-
Action: Dialyze the target protein against the assay buffer (e.g., 50 mM HEPES, pH 7.4). Use the exact same dialysate to dissolve the benzofuran oxime. If DMSO is required for solubility, ensure both the syringe (ligand) and cell (protein) contain exactly 5.0% DMSO by volume.
-
Causality: ITC measures heat at the microcalorie level. Even a 0.1% mismatch in DMSO concentration between the syringe and the cell will generate a massive heat of dilution, completely masking the thermodynamic binding isotherm[4].
Step 2: Blank Titration
-
Action: Titrate the oxime ligand into the buffer (no protein).
-
Causality: This establishes the background heat of dilution and mechanical stirring friction. This thermodynamic baseline is subtracted from the main experiment to isolate the true heat of binding.
Step 3: Titration Execution
-
Action: Perform 20 injections of 2 μL ligand (500 μM) into the protein cell (50 μM) at 25 °C. Integrate the peaks to generate a Wiseman isotherm, yielding
and .
Fig 2. Self-validating thermodynamic characterization workflow.
Conclusion
The thermodynamic characterization of this compound requires a holistic approach. By recognizing the kinetic trapping of its E/Z isomers, employing self-validating thermal analysis (DSC/TGA) to prevent artifactual data, and utilizing rigorously controlled ITC for binding thermodynamics, researchers can confidently advance this pharmacophore through the drug development pipeline. Focusing on enthalpy-driven optimization will ultimately yield candidates with superior target selectivity and solid-state stability.
References
-
Kinetic and Thermodynamic Profiling in Drug Discovery: Promises, Challenges and Outlook. American Pharmaceutical Review.[4] URL:[Link]
-
Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Pharmacology, 2018.[5] URL:[Link]
-
Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors. International Journal of Molecular Sciences, 2023.[2] URL:[Link]
-
DFT Investigation of the Mechanism of E/Z Isomerization of Nitrones. The Journal of Organic Chemistry, 2014.[7] URL:[Link]
-
Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization. Rutgers University / Pharmaceutics, 2022.[6] URL:[Link]
-
Aldoximes enable proton-relayed NMR hyperpolarisation. Chemical Communications, 2024.[1] URL:[Link]
-
Synthesis, characterization, and thermal degradation of novel poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate). Polymer Engineering & Science, 2012.[3] URL:[Link]
Sources
- 1. Aldoximes enable proton-relayed NMR hyperpolarisation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03231D [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
The Benzofuran Ethanone Oxime Scaffold: History, Discovery, and Multidisciplinary Applications
Introduction
The convergence of heterocyclic chemistry and oxime functionalization has yielded some of the most versatile pharmacophores in modern drug discovery and materials science. Among these, benzofuran ethanone oxime compounds—and their ether derivatives—stand out as a privileged class of molecules. Characterized by a planar bicyclic benzofuran core coupled with an electron-donating, hydrogen-bonding oxime moiety, these compounds have demonstrated profound efficacy across agricultural fungicidal applications, human neuroprotection, and even optoelectronics.
This technical guide provides an in-depth analysis of the history, discovery, chemical synthesis, and structural biology of benzofuran ethanone oximes. Designed for researchers and drug development professionals, this whitepaper synthesizes crystallographic data, mechanistic pathways, and self-validating experimental protocols to serve as a comprehensive reference for working with this chemical class.
Historical Context and Discovery
The genesis of benzofuran oxime derivatives is deeply rooted in the evolutionary arms race against fungal resistance. Prior to the late 1990s, imidazole-based drugs dominated the antifungal landscape. However, their high toxicity and the rapid emergence of resistant strains necessitated the discovery of novel chemical spaces[1].
The Oxiconazole Catalyst
The critical turning point occurred with the discovery of oxiconazole in 1999, which proved that the oxime ether moiety (>C=N-O-R) was a highly stable and potent antifungal pharmacophore[2]. Unlike simple esters, the oxime ether linkage is highly resistant to enzymatic hydrolysis while maintaining the ability to participate in crucial hydrogen-bonding interactions within target enzyme pockets[3].
Bioisosteric Evolution: Enter Benzofuran
Following the success of oxiconazole, medicinal chemists hypothesized that replacing standard aryl residues with heteroaryl systems could enhance target affinity. In 2002, researchers synthesized the first series of (benzofuran-2-yl) ketoximes[4]. The selection of the benzofuran ring was not arbitrary; it was a deliberate bioisosteric replacement. The benzofuran nucleus is highly lipophilic, allowing it to easily penetrate fungal cell membranes, and its near-perfect planarity enables it to intercalate into narrow hydrophobic enzyme clefts[5].
Agricultural Expansion: Strobilurin Hybrids
The most significant commercial leap for this scaffold occurred in the mid-2010s. Strobilurins are a vital class of agricultural fungicides, but resistance via the G143A mutation in target pathogens was rising. In 2015, Xie et al. successfully merged the benzofuran oxime ether side chain with the strobilurin backbone[6]. The resulting compounds, notably BSF2 and BSF3 , exhibited exceptional fungicidal activity against Erysiphe graminis and Pyricularia oryzae, effectively revitalizing the strobilurin class[7].
Structural Biology and Crystallography
Understanding the biological efficacy of benzofuran ethanone oximes requires a rigorous analysis of their three-dimensional conformation. The crystallographic resolution of (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime provides critical insights into its structure-activity relationship (SAR)[4].
Crystallographic Causality
The molecule crystallizes in the monoclinic
-
Conformational Lock: The conformation across the C=N bond is strictly syn. This syn arrangement is thermodynamically favored and spatially positions the hydroxyl/ether oxygen to interact with metal centers or hydrogen-bond donors in target proteins.
-
Supramolecular Assembly: In the solid state, these molecules self-assemble into C(3) chains propagating along the [010] axis, driven by strong O—H⋯N hydrogen bonds[4]. This strong intermolecular networking explains the high melting points and chemical stability of the free oximes prior to etherification.
Table 1: Quantitative Crystallographic and Physicochemical Data
| Parameter | Value | Mechanistic Significance |
| Molecular Formula | C10H9NO2 | Base scaffold for derivatization |
| Crystal System | Monoclinic, | Indicates dense, stable molecular packing |
| C=N Conformation | syn | Dictates spatial orientation for receptor binding |
| R.M.S. Deviation | 0.027 Å (non-H atoms) | Near-perfect planarity allows deep hydrophobic pocket fitting |
| Dihedral Angle (Ethers) | ~61.70° (Benzofuran to Phenyl) | Optimal steric twist for dual-pocket enzyme inhibition[2] |
Chemical Synthesis and Workflows
The synthesis of benzofuran oxime ethers follows a highly reliable, two-stage protocol: Oximation of the parent ketone, followed by Williamson-type etherification.
Caption: Workflow for the two-stage synthesis of benzofuran ethanone oxime ethers.
Protocol 1: Synthesis of (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime
This protocol is designed as a self-validating system; the visual and spectroscopic changes at each step confirm reaction progress.
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 2-acetylbenzofuran (1.0 eq, ~0.0062 mol) in a 3:1 mixture of absolute ethanol and deionized water (20 mL)[5].
-
Causality: The 3:1 EtOH/H₂O ratio is critical. Ethanol solubilizes the organic ketone, while water is necessary to dissolve the inorganic salts introduced in the next step.
-
-
Activation: Add hydroxylamine hydrochloride (1.5 eq, 0.0093 mol) and anhydrous potassium carbonate (1.5 eq, 0.0093 mol) to the stirring solution[5].
-
Causality:
is not merely a pH buffer; it acts as an acid scavenger to neutralize the HCl salt, liberating the nucleophilic free amine ( ) required to attack the carbonyl carbon.
-
-
Reflux and Monitoring: Attach a reflux condenser and heat the mixture to 80°C for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the UV-active ketone spot (
~0.6) and the appearance of a lower, more polar oxime spot ( ~0.3) validates the conversion. -
Workup: Cool to room temperature and evaporate the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate. -
Purification: Recrystallize the crude product from hot ethanol to yield pure, almost planar crystals suitable for X-ray diffraction[5].
Multidisciplinary Applications and Mechanisms
Agricultural Fungicides (Cytochrome bc1 Inhibition)
When conjugated with strobilurin pharmacophores, benzofuran oximes act as potent Quinone outside Inhibitors (QoI). They bind specifically to the Qo site of the cytochrome bc1 complex (Complex III) in the fungal mitochondrial respiratory chain[8]. The planarity of the benzofuran ring allows it to slide into the narrow hydrophobic pocket of cytochrome b, while the oxime ether oxygen forms a critical hydrogen bond with the backbone amide of key residues (e.g., Glu272).
Caption: Mechanism of action for benzofuran oxime strobilurin fungicides.
Neuroprotection (Alzheimer's Disease)
Recent advancements have repurposed the benzofuran-oxime framework for neurodegenerative diseases. Novel derivatives have been synthesized to act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[9]. The benzofuran core engages in
Optoelectronics and Semiconductors
Beyond biology, the highly conjugated
Table 2: Biological and Physical Activity Spectrum
| Application Field | Target / Pathogen | Key Derivative | Primary Mechanism of Action |
| Agricultural Fungicide | Erysiphe graminis, P. oryzae | BSF2, BSF3 | Cytochrome bc1 complex (Qo site) inhibition[6] |
| Human Antifungal | Candida albicans | O-benzyl ether oximes | Ergosterol biosynthesis interference / Membrane disruption[11] |
| Neuroprotection | AChE / BChE | APBF hybrids | Substrate channel and catalytic cleft blockade[10] |
| Optoelectronics | UV-Vis (325 nm) | BFO, Br-BFO |
Experimental Validation: Antifungal MIC Assay
To validate the biological efficacy of newly synthesized benzofuran oxime ethers, a standardized Broth Microdilution assay must be employed.
Protocol 2: In Vitro MIC Determination (Self-Validating)
-
Preparation of Stock: Dissolve the synthesized benzofuran oxime ether in cell-culture grade DMSO to a concentration of 10 mg/mL.
-
Causality: DMSO ensures complete solubilization of the lipophilic benzofuran core without lysing fungal cells at final assay concentrations (<1% v/v).
-
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in RPMI 1640 medium (buffered to pH 7.0 with MOPS) to achieve a testing range of 64 µg/mL down to 0.125 µg/mL.
-
Inoculation: Adjust the fungal suspension (e.g., C. albicans) to a final concentration of
to CFU/mL. Add 100 µL of the inoculum to each well. -
Validation Controls: Include a positive growth control (media + inoculum + 1% DMSO) and a negative sterility control (media only). Use Oxiconazole as a reference standard.
-
Incubation and Reading: Incubate at 35°C for 24-48 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration that visually completely inhibits fungal growth (validated via spectrophotometric OD600 reading).
Conclusion
The journey of benzofuran ethanone oximes from a niche bioisosteric experiment to a multi-industry powerhouse underscores the value of rational drug design. By combining the rigid, lipophilic, and planar properties of the benzofuran ring with the versatile, hydrogen-bonding capacity of the oxime ether linkage, researchers have unlocked a chemical scaffold capable of solving complex problems in agriculture, neurology, and materials science.
References
-
Arunakumar, D. B., et al. (2014). (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime. Acta Crystallographica Section E: Structure Reports Online.[Link]
-
Xie, Y., et al. (2015). Design, synthesis and structure-activity relationship of novel oxime ether strobilurin derivatives containing substituted benzofurans. Pest Management Science.[Link]
-
Kutkowska, J., et al. (2015). New heterocyclic oxime ethers of 1-(benzofuran-2-yl)ethan-1-one and their antimicrobial activity. Acta Poloniae Pharmaceutica.[Link]
-
Rizk, A., et al. (2023). Optoelectronic Potential of Benzofuran–Oxime Compounds: Insights from UV–Vis, Optical Dispersion, and Band Gap Analysis. Journal of American Science and Technology (DergiPark).[Link]
-
Tu, S., et al. (2023). A Review of Biologically Active Oxime Ethers. Molecules (MDPI).[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1-(1-Benzofuran-2-yl)ethanone O-(2,6-difluorobenzyl)oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and structure-activity relationship of novel oxime ether strobilurin derivatives containing substituted benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and structure-activity relationship of novel oxime ether strobilurin derivatives containing substituted benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis Protocol for 1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone oxime
Abstract & Scope
This application note details the optimized synthesis protocol for 1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone oxime , a key intermediate in the development of biologically active benzofuran derivatives.[1] Benzofuran oximes are significant in medicinal chemistry, exhibiting documented antifungal, anticancer, and anti-inflammatory properties [1].[1] This protocol utilizes a condensation reaction between 1-(7-methoxy-1-benzofuran-2-yl)-1-ethanone and hydroxylamine hydrochloride in a buffered ethanolic medium.[1] The method is designed for high purity and scalability, suitable for lead optimization in drug discovery workflows.[1]
Reaction Scheme & Mechanistic Insight
The synthesis proceeds via the nucleophilic attack of hydroxylamine on the carbonyl carbon of the ketone.[1]
Key Mechanistic Considerations:
-
pH Control: The reaction uses hydroxylamine hydrochloride (
).[1] To release the free nucleophilic hydroxylamine ( ), a base (Sodium Acetate or Potassium Carbonate) is required.[1] However, the pH must be carefully buffered (pH ~4-5).[1][2] If the solution is too acidic, the amine is protonated and non-nucleophilic.[1] If too basic, the ketone may undergo side reactions (e.g., aldol-type condensations) or the oxime may hydrolyze [2].[1] -
Solvent System: An Ethanol:Water (3:[1][3]1) mixture is chosen to solubilize both the organic ketone and the inorganic salts while allowing the product (which is less polar) to precipitate upon cooling or water addition.[1]
Figure 1: Reaction Pathway Logic
Caption: Mechanistic pathway for the conversion of the acetylbenzofuran precursor to the target oxime via nucleophilic addition and dehydration.
Materials & Equipment
Reagents Table
| Reagent | CAS No. | MW ( g/mol ) | Equiv.[1][4] | Role |
| 1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone | 43071-52-9 | 190.20 | 1.0 | Substrate |
| Hydroxylamine Hydrochloride | 5470-11-1 | 69.49 | 1.5 | Nucleophile Source |
| Sodium Acetate (Anhydrous) | 127-09-3 | 82.03 | 1.5 | Buffer/Base |
| Ethanol (Absolute) | 64-17-5 | - | Solvent | Reaction Medium |
| Deionized Water | 7732-18-5 | - | Solvent | Co-solvent |
Equipment
-
100 mL Round-bottom flask (RBF) with 14/20 or 24/40 joint.
-
Reflux condenser.[1]
-
Magnetic stirrer and hot plate with oil bath.[1]
-
TLC plates (Silica gel 60 F254).[1]
-
Vacuum filtration setup (Buchner funnel).[1]
Experimental Protocol
Phase 1: Reaction Setup
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.90 g (10 mmol) of 1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone in 30 mL of Ethanol .
-
Reagent Preparation: In a separate beaker, dissolve 1.04 g (15 mmol) of Hydroxylamine Hydrochloride and 1.23 g (15 mmol) of Sodium Acetate in 10 mL of Deionized Water .
-
Note: Pre-mixing the salt and base in water ensures the formation of the buffer system before introduction to the ketone, minimizing local pH extremes.[1]
-
-
Addition: Add the aqueous reagent solution to the ethanolic ketone solution. The mixture may turn slightly cloudy initially.[1]
-
Reflux: Attach the reflux condenser. Heat the mixture to reflux (approx. 80°C) with vigorous stirring.
Phase 2: Monitoring & Completion
-
Time Course: Maintain reflux for 2 to 3 hours .
-
TLC Monitoring: Check progress using TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3).
Phase 3: Workup & Isolation
-
Cooling: Remove the flask from heat and allow it to cool to room temperature.
-
Precipitation: Pour the reaction mixture into 100 mL of ice-cold water with stirring. The oxime should precipitate as a white to off-white solid.[1]
-
Troubleshooting: If an oil forms instead of a solid, scratch the side of the beaker with a glass rod or add a seed crystal to induce crystallization.[1]
-
-
Filtration: Filter the solid using a Buchner funnel.
-
Washing: Wash the filter cake with 2 x 20 mL of cold water to remove inorganic salts (NaCl, NaOAc).
Phase 4: Purification
-
Recrystallization: Recrystallize the crude product from Ethanol/Water or Ethyl Acetate/Hexane .[1]
-
Drying: Dry the purified crystals in a vacuum desiccator over
or for 12 hours.
Figure 2: Experimental Workflow
Caption: Step-by-step workflow for the synthesis, isolation, and purification of the benzofuran oxime.
Characterization & Quality Control
To validate the synthesis, the following analytical parameters should be verified.
| Parameter | Expected Result | Method |
| Appearance | White to colorless prisms/needles | Visual Inspection |
| Melting Point | 130–135 °C (estimated based on analogs [1]) | Capillary MP Apparatus |
| IR Spectroscopy | Broad -OH stretch (3200-3400 cm⁻¹)C=N stretch (1610-1630 cm⁻¹) | FT-IR (KBr Pellet) |
| Solubility | Soluble in EtOH, MeOH, DMSO; Insoluble in Water | Solubility Test |
Note on Stereochemistry: Oximes can exist as E (anti) and Z (syn) isomers.[1] For 2-acetylbenzofuran oximes, the E-isomer is often thermodynamically favored, but mixtures can occur.[1] The melting point range may vary slightly depending on the isomeric ratio.[1]
Safety & Handling (HSE)
-
Hydroxylamine Hydrochloride: Corrosive and a potential skin sensitizer.[1] It can decompose violently if heated in a confined space without solvent.[1] Handle in a fume hood.
-
Benzofuran Derivatives: While this specific compound is a research intermediate, benzofurans should be treated as potential pharmacologically active substances.[1] Avoid inhalation of dust.[1]
-
Ethanol: Flammable.[1] Ensure no open flames are present during the reflux step.[1]
References
-
Arunakumar, D. B., et al. (2014).[1] "(1Z)-1-(1-Benzofuran-2-yl)ethanone oxime."[1][3] Acta Crystallographica Section E, 70(1), o40.[1]
-
Takeda, N., Miyata, O., & Naito, T. (2007).[1][5] "Efficient Synthesis of Benzofurans Utilizing [3,3]-Sigmatropic Rearrangement Triggered by N-Trifluoroacetylation of Oxime Ethers." European Journal of Organic Chemistry, 2007(9), 1491-1509.[1]
-
Sigma-Aldrich. "1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone Product Information."[1]
Sources
- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 2. US3429920A - Preparation of oxime - Google Patents [patents.google.com]
- 3. (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Efficient Synthesis of Benzofurans Utilizing [3,3]-Sigmatropic Rearrangement Triggered by N-Trifluoroacetylation of Oxime Ethers: Short Synthesis of Natural 2-Arylbenzofurans [organic-chemistry.org]
Application Note: Solvent Selection and Handling Protocols for 1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone oxime
Executive Summary
The compound 1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone oxime is a highly lipophilic heterocyclic ketoxime. Compounds of this class are frequently utilized as intermediates in organic synthesis and evaluated for their pharmacological potential, particularly in antimicrobial and antifungal applications[1]. Due to its rigid, planar benzofuran core and the hydrogen-bonding potential of the oxime moiety, selecting the appropriate solvent is critical for ensuring accurate biological assay dosing, reproducible analytical chromatography, and efficient synthetic transformations.
This application note provides a comprehensive, field-proven guide to the solvation thermodynamics, solvent selection matrix, and validated protocols for handling this compound.
Physicochemical Profiling & Solvation Thermodynamics
To achieve complete dissolution, a solvent must overcome the crystal lattice energy of the solid. For this compound, the solubility profile is dictated by three structural features:
-
The Benzofuran Core: Drives strong intermolecular
stacking and hydrophobic interactions, resulting in poor aqueous solubility[2]. -
The Methoxy Group (-OCH₃): Introduces a localized dipole and acts as a weak hydrogen-bond acceptor.
-
The Oxime Group (-C=N-OH): Capable of acting as both a hydrogen-bond donor and acceptor, leading to potential self-association (dimerization) in non-polar solvents.
The Hansen Solubility Parameter (HSP) Framework
The dissolution of complex heterocycles is best predicted using Hansen Solubility Parameters[3], which divide the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion (
-
Aqueous Incompatibility: Water possesses an extremely high
value, which forcefully excludes the lipophilic benzofuran core, leading to rapid precipitation. -
Optimal Solvation: Solvents like Dimethyl Sulfoxide (DMSO) and Tetrahydrofuran (THF) provide an ideal balance. DMSO's high
and effectively disrupt the oxime's hydrogen-bonded network, while its solvates the aromatic system.
Decision matrix for selecting the optimal solvent based on the intended downstream application.
Solvent Selection Matrix
The following table summarizes the quantitative and qualitative data for selecting the optimal solvent based on the downstream application.
| Solvent | Dielectric Constant ( | Solvation Mechanism & Causality | Recommended Application |
| DMSO (Anhydrous) | 46.7 | Strong H-bond acceptor; disrupts oxime self-association. High polarity stabilizes the molecule in solution. | Master stock preparation for biological assays (in vitro). |
| Acetonitrile (MeCN) | 37.5 | Polar aprotic; excellent UV transparency. Modulates the lipophilicity parameter ( | Mobile phase for RP-HPLC and LC-MS analysis. |
| Methanol (MeOH) | 32.7 | Polar protic; forms H-bonds with the oxime nitrogen and methoxy oxygen. Good volatility. | Recrystallization; alternative RP-HPLC modifier[1]. |
| THF / Water | 7.5 (THF) | THF solvates the lipophilic core, while water enables hydrolytic or metal-mediated reactions. | Deoximation reactions or synthetic transformations[2]. |
Experimental Protocols
Protocol A: Preparation of a 10 mM Master Stock for Biological Assays
Causality Insight: Water absorption by hygroscopic solvents like DMSO will lower the solubilizing capacity over time, leading to micro-precipitates that skew assay results. Always use anhydrous, sealed solvents.
Materials Required:
-
This compound (≥98% purity)
-
Anhydrous DMSO (≥99.9%, sterile-filtered)
-
Amber glass vials (to prevent photo-induced
isomerization) -
Positive displacement pipette
Step-by-Step Methodology:
-
Equilibration: Allow the lyophilized compound to reach room temperature in a desiccator before opening to prevent ambient moisture condensation.
-
Weighing: Accurately weigh 1.90 mg of the compound (Molecular Weight
190.2 g/mol ) into a tared, static-free amber glass vial. -
Solvent Addition: Using a positive displacement pipette (ideal for viscous liquids like DMSO), add exactly 1.0 mL of anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the vial at medium speed for 30 seconds. If dissolution is incomplete, subject the vial to mild bath sonication (room temperature) for 1–2 minutes. Do not exceed 30°C to prevent thermal degradation.
-
Validation: Visually inspect the solution against a dark background under strong light. The solution must be completely clear with no Tyndall effect (light scattering by particulates).
-
Storage: Aliquot the master stock into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Flush the headspace with Argon gas, seal tightly, and store at -20°C.
Standardized workflow for the preparation and storage of benzofuran oxime master stock solutions.
Protocol B: Solvent System for Synthetic Deoximation
When converting the oxime back to the parent ketone (1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone), an aqueous environment is necessary for the hydrolysis step, but the compound is insoluble in pure water.
Step-by-Step Methodology:
-
Co-Solvent System: Prepare a 1:1 (v/v) mixture of Tetrahydrofuran (THF) and Deionized Water. Causality: THF acts as a bridging solvent, bringing the highly lipophilic benzofuran oxime into the same phase as water-soluble reagents[2].
-
Reagent Addition: Dissolve 1.0 mmol of the oxime in 1.0 mL of THF.
-
Reaction Initiation: Add 1.0 mL of water containing the deoximating agents (e.g.,
[2]). The THF ensures the ketoxime remains fully solvated, accelerating the reaction kinetics and preventing biphasic reaction stalling.
Troubleshooting & Stability Guidelines
-
Isomerization: Oximes inherently exist as an equilibrium of
and stereoisomers. Exposure to UV light or acidic solvents can shift this equilibrium, resulting in split peaks during HPLC analysis. Solution: Always prepare solutions in amber vials and use neutral to slightly basic mobile phases if peak splitting is observed. -
Precipitation in Aqueous Assays: When diluting the DMSO master stock into aqueous biological buffers (e.g., PBS or DMEM), local supersaturation can occur. Solution: Ensure the final DMSO concentration does not exceed 1% (v/v). Add the DMSO stock dropwise to the rapidly stirring buffer, rather than adding the buffer to the DMSO.
-
Degradation: The methoxy group on the benzofuran ring is generally stable, but the oxime bond is susceptible to strong oxidizing agents and extreme pH. Maintain stock solutions at a neutral pH.
References
-
Kosmalski, T., et al. "Lipophilicity Study of 1-(Benzofuran-2-yl)ethan-1-one Oxime and its Substituted O-Benzyl Ethers." Journal of the Brazilian Chemical Society, 2017. [Verified via Semantic Scholar / ResearchGate]. URL: [Link]
-
Houllemare, D., et al. "SnCl2/TiCl3-Mediated Deoximation of Oximes in an Aqueous Solvent." Molecules, MDPI, 2012. URL: [Link]
-
Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook." Hansen-Solubility.com. URL: [Link]
Sources
Topic: Crystallization Methods for High-Purity Benzofuran Oximes
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
Benzofuran oximes represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] The translation of these promising compounds from discovery to clinical application is critically dependent on their purity. Impurities can alter biological activity, introduce toxicity, and compromise the reliability and reproducibility of research data. Crystallization from solution is the definitive method for purifying solid organic compounds, offering the potential to achieve exceptional levels of purity required for pharmaceutical development. This guide provides a comprehensive framework for developing robust crystallization protocols for benzofuran oximes. It moves beyond simple step-by-step instructions to explain the underlying principles of crystallization, the rationale behind solvent selection, and the critical importance of orthogonal analytical methods for purity verification. The protocols described herein are designed to be self-validating systems, ensuring the production of high-purity materials suitable for the most demanding research and development applications.
Part I: The Foundation of Purity - Principles of Crystallization
The successful isolation of a high-purity crystalline solid from a complex mixture is a process governed by thermodynamics and kinetics. A successful crystallization protocol deliberately manipulates these factors to favor the formation of a highly ordered crystal lattice of the target molecule, while excluding impurities in the liquid phase (mother liquor).
The Mechanism: From Chaos to Order
Crystallization is not a single event but a sequence of two crucial steps:
-
Nucleation: The initial formation of microscopic, stable crystalline aggregates (nuclei) from a supersaturated solution. This is the kinetically most challenging step. A solution becomes supersaturated when it contains more dissolved solute than it can thermodynamically hold at a given temperature. This is typically achieved by dissolving the solute in a solvent at an elevated temperature and then cooling it.[4]
-
Crystal Growth: Once stable nuclei have formed, further molecules of the solute deposit onto the existing crystal surfaces, causing the crystal to grow. For achieving high purity, this growth must occur slowly and systematically. Rapid crystal growth, often caused by crash cooling, can trap impurities and solvent within the crystal lattice, defeating the purpose of the purification.[4]
The key to effective purification is to control the rate of supersaturation. A slow cooling rate maintains a low level of supersaturation, which favors crystal growth over the formation of new nuclei, resulting in larger and purer crystals.
The Causality of Solvent Selection: The Most Critical Decision
The choice of solvent is the single most important variable in a crystallization experiment.[5] An ideal solvent system is not merely one that dissolves the compound, but one that exhibits a specific temperature-dependent solubility profile.
Characteristics of an Effective Crystallization Solvent:
-
High Solvency at Elevated Temperatures: The solvent should completely dissolve the benzofuran oxime at or near its boiling point.
-
Low Solvency at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting crystallization and maximizing yield.
-
Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the isolated crystals during drying.
-
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).
A guiding principle for initial solvent screening is "like dissolves like."[6] The benzofuran oxime structure contains both aromatic (nonpolar) and oxime (polar, hydrogen-bonding) functionalities. Therefore, solvents with intermediate polarity, such as alcohols (ethanol, isopropanol) or esters (ethyl acetate), are often excellent starting points.[6][7] The high hydrogen-bonding capacity of the oxime group can sometimes lead to strong interactions with protic solvents like alcohols, which may necessitate specific drying procedures like azeotropic removal with toluene to fully remove the bound solvent.[8]
Part II: Experimental Protocols for High-Purity Benzofuran Oximes
This section provides detailed, validated protocols for the crystallization of benzofuran oximes. The overall workflow is depicted below.
Caption: General workflow for the crystallization and purification of benzofuran oximes.
Protocol 1: Preliminary Solvent Screening
Objective: To efficiently identify a suitable solvent or solvent system for crystallization.
Methodology:
-
Place approximately 20-30 mg of the crude benzofuran oxime into several small test tubes.
-
To each tube, add a different test solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition. Note the solubility.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the tube in a warm water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid dissolves completely.
-
Allow the clear solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.
-
Observe the quality and quantity of the crystals formed. An ideal solvent will show low solubility at room temperature but high solubility when hot, and will produce a good yield of crystalline material upon cooling.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Const.) | Typical Application for Benzofuran Oximes |
| Water | 100 | 80.1 | Suitable for highly polar derivatives or as an anti-solvent. |
| Ethanol | 78 | 24.5 | Excellent general-purpose solvent for moderately polar compounds. |
| Acetone | 56 | 21.0 | Good for many organic solids; its volatility is a key advantage. |
| Ethyl Acetate | 77 | 6.0 | Versatile solvent, often used in a mixture with hexanes. |
| Toluene | 111 | 2.4 | Good for less polar compounds or for azeotropic removal of water/alcohols.[8] |
| Hexane | 69 | 1.9 | Typically used as an anti-solvent to precipitate compounds from more polar solvents. |
Table 1: Common solvents for crystallization screening, ordered by decreasing polarity.[7]
Protocol 2: Single-Solvent Recrystallization
Objective: To purify the compound using a single, optimized solvent.
Methodology:
-
Dissolution: Place the crude benzofuran oxime in an Erlenmeyer flask (its sloped sides minimize solvent evaporation). Add a magnetic stir bar and the chosen solvent. Heat the flask on a hotplate with stirring. Add more solvent in small portions until the solid just dissolves completely at the boiling point. Rationale: Using the minimum amount of hot solvent ensures the solution will be supersaturated upon cooling, maximizing yield.
-
Decolorization (Optional): If the solution is colored due to highly polar, colored impurities, add a small amount of activated charcoal, boil for a few minutes, and then remove the charcoal via hot filtration.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel (with fluted filter paper) by pouring boiling solvent through it. Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. Rationale: Pre-heating prevents premature crystallization of the product in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Then, transfer the flask to an ice-water bath to complete the crystallization process. Rationale: Slow cooling is paramount for the formation of a pure, well-ordered crystal lattice.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor. Rationale: Using ice-cold solvent minimizes the loss of the product, which has some solubility even in the cold solvent.
-
Drying: Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.
Protocol 3: Two-Solvent (Anti-Solvent) Crystallization
Objective: To purify compounds that are either too soluble or not soluble enough in common single solvents.
Methodology:
-
Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent (one in which it is very soluble).
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (the anti-solvent, in which the compound is insoluble but which is miscible with the good solvent) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization & Isolation: Allow the solution to cool slowly, as described in Protocol 2. The subsequent isolation, washing, and drying steps are identical. A common and effective system is ethyl acetate (good solvent) and hexane (anti-solvent).[6]
Part III: The Self-Validating System - Purity and Identity Verification
Achieving high purity is meaningless without robust analytical confirmation. A self-validating protocol incorporates orthogonal methods to confirm both the purity and the chemical identity of the final product.
Caption: Orthogonal methods for verifying the purity and identity of benzofuran oximes.
Protocol 4: Purity Assessment by HPLC
Objective: To quantify the purity of the benzofuran oxime. High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for separating and quantifying components in a mixture.[9][10]
Representative HPLC Method:
-
Instrumentation: HPLC with a UV detector.
-
Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile and Water (or a suitable buffer like potassium dihydrogen orthophosphate). A typical starting point could be 60:40 (v/v) Acetonitrile:Water.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the benzofuran scaffold strongly absorbs (e.g., 280-320 nm).
-
Sample Preparation: Prepare a stock solution of the crystallized sample in a suitable solvent (e.g., acetonitrile) at approximately 1 mg/mL. Dilute as necessary.
-
Analysis: Inject the sample and integrate the peak areas. Purity is reported as the area of the main peak relative to the total area of all peaks.
| Analysis | Crude Product | After 1st Crystallization | Specification |
| Appearance | Yellowish, sticky solid | White, crystalline powder | White to off-white crystalline solid |
| Melting Point | 145-150 °C (broad) | 153.5-154.0 °C (sharp) | Range < 1 °C |
| HPLC Purity | 94.2% | 99.8% | ≥ 99.5% |
| NMR | Conforms to structure, minor impurity peaks visible | Conforms, baseline clean | Conforms to reference standard |
Table 2: Hypothetical data summary for the purification of a benzofuran oxime, demonstrating the effectiveness of crystallization.
References
- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7883401/]
- Oximes. Sciencemadness Discussion Board. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=21245]
- Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans. University of Johannesburg. [URL: https://ujcontent.uj.ac.za/vital/access/services/Download/uj:36000/SOURCE1]
- Synthesis of benzofuran-oxime chemical framework. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-benzofuran-oxime-chemical-framework_fig1_372818961]
-
Efficient Synthesis of Benzofurans Utilizing[11][11]-Sigmatropic Rearrangement Triggered by N-Trifluoroacetylation of Oxime Ethers: Short Synthesis of Natural 2-Arylbenzofurans. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/709.shtm]
- Purification: How To. University of Rochester Chemistry Department. [URL: https://www.sas.rochester.
- Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones. Google Patents. [URL: https://patents.google.
- Synthesis and Antimicrobial Activity of Some Novel Derivatives of Benzofuran. Part 1. ResearchGate. [URL: https://www.researchgate.
- part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16129517/]
- Submitted by Francis Loiseau and André M. Beauchemin. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v89p0135]
- Total synthesis of natural products containing benzofuran rings. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra03551a]
- What is the latest and best method for preparing oximes?. ResearchGate. [URL: https://www.researchgate.net/post/What_is_the_latest_and_best_method_for_preparing_oximes]
- A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-validation-of-analytical-methods-for-benzofuran-compounds/]
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7829898/]
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9098319/]
- Preparation of oxime. Google Patents. [URL: https://patents.google.
- Analytical Services for Purity Determination. BOC Sciences. [URL: https://www.bocsci.
- Benzofuran – Knowledge and References. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/26895691.2023.2201977]
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [URL: https://www.mdpi.com/1420-3049/24/8/1529]
- How to Perform a Recrystallization. Ventura College. [URL: https://www.venturacollege.
- Benzofuran-impurities. Pharmaffiliates. [URL: https://www.
- Summary of Common Crystallization Solvents. University of Colorado Boulder. [URL: https://www.colorado.
- Optoelectronic Potential of Benzofuran–Oxime Compounds: Insights from UV–Vis, Optical Dispersion, and Band Gap Analysis. Dergipark. [URL: https://dergipark.org.tr/en/pub/jauist/issue/84687/1389456]
- Purification method of cyclohexanone-oxime. Google Patents. [URL: https://patents.google.
- Intoxication caused by new psychostimulants: analytical methods to disclose acute and chronic use of benzofurans and ethylphenidate. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28710651/]
- Synthesis and Crystal Structure of Benzofuran Derivative. Asian Publication Corporation. [URL: https://asianpubs.org/index.php/ajc/article/view/2157]
- Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. Der Pharma Chemica. [URL: https://www.derpharmachemica.
- Sample Preparation for Crystallization. Hampton Research. [URL: https://hamptonresearch.
- Methods for Crystal Production of natural compounds. International Scientific Organization. [URL: https://bonoi.org/index.php/BONOI/article/view/174/339]
- Preparation of benzofuran derivatives. Google Patents. [URL: https://patents.google.
- Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. MDPI. [URL: https://www.mdpi.com/1420-3049/28/16/6028]
- NEW HETEROCYCLIC OXIME ETHERS OF 1-(BENZOFURAN-2-YL)ETHAN- 1-ONE AND THEIR ANTIMICROBIAL ACTIVITY. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25973549/]
- Isolation and analysis of carbonyl compounds as oximes. CDC Stacks. [URL: https://stacks.cdc.gov/view/cdc/6687]
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [URL: https://www.mdpi.com/1420-3049/28/10/4096]
Sources
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 5. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification [chem.rochester.edu]
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- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. DSpace [cora.ucc.ie]
In vitro assay techniques for testing 1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone oxime
Application Note: Preclinical In Vitro Profiling of 1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone oxime
Introduction & Compound Architecture
Compound Identity: this compound Target Class: Benzofuran-2-yl ketoximes Primary Applications: Anticancer (Cytotoxicity), Antimicrobial (Antifungal/Antibacterial)
The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently serving as a pharmacophore for tubulin polymerization inhibitors, reactive oxygen species (ROS) inducers, and antimicrobial agents. The specific inclusion of the oxime moiety (>C=N-OH) at the C2 position, combined with the 7-methoxy substitution , imparts unique electronic properties that influence hydrogen bonding capacity and lipophilicity.
This guide details the in vitro assay protocols required to validate the biological activity of this compound. Unlike generic screening, these protocols are tailored to the specific solubility profile and mechanistic tendencies (ROS generation and apoptosis induction) observed in benzofuran oximes.
Compound Preparation & Handling (Critical)
Rationale: Benzofuran oximes exhibit
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Stock Concentration: 10 mM or 20 mM (Store at -20°C).
-
Isomer Stability: The oxime group can isomerize under light exposure. Protect stocks from light (amber vials).
-
Working Solution: Dilute stock into serum-free media immediately prior to use. Ensure final DMSO concentration is
(v/v) to avoid solvent toxicity.
Primary Screen: Antiproliferative Efficiency (MTT/SRB Assay)
Objective: Determine the IC
Protocol: MTT Viability Assay
-
Seeding:
-
Seed cells (e.g., HeLa) at
cells/well in 96-well plates. -
Incubate for 24 hours at 37°C, 5% CO
to allow attachment.
-
-
Treatment:
-
Prepare serial dilutions of the 7-methoxy oxime (0.1, 1, 5, 10, 25, 50, 100
M). -
Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin or Combretastatin A-4).
-
Incubate for 48 or 72 hours.
-
-
Development:
-
Add 20
L MTT reagent (5 mg/mL in PBS) to each well. -
Incubate for 3–4 hours (watch for purple formazan crystals).
-
Aspirate media carefully.
-
Solubilize crystals with 150
L DMSO.
-
-
Readout:
-
Measure absorbance at 570 nm (reference 630 nm).
-
Calculate IC
using non-linear regression (GraphPad Prism).
-
Data Output Format:
| Compound | Cell Line | IC | Potency Class |
| 7-Methoxy Oxime | HeLa (Cervical) | [Experimental Value] | Moderate/High |
| 7-Methoxy Oxime | K562 (Leukemia) | [Experimental Value] | High |
| 7-Methoxy Oxime | HUVEC (Normal) | [Experimental Value] | Selectivity Index |
Secondary Mechanistic Assays: Apoptosis & ROS[1]
Rationale: Literature on benzofuran derivatives suggests two dominant mechanisms:[1]
-
ROS Generation: The benzofuran ring can undergo redox cycling.
-
Caspase Activation: Downstream of mitochondrial stress.
Workflow Visualization
Figure 1: Experimental workflow for validating benzofuran oxime activity.
Protocol A: ROS Detection (DCFDA Staining)
Benzofuran derivatives frequently induce oxidative stress as a precursor to apoptosis.
-
Preparation: Seed cells in black-walled 96-well plates.
-
Staining: Wash cells with PBS and incubate with 20
M DCFDA (2',7'-dichlorofluorescin diacetate) for 45 mins. -
Treatment: Remove DCFDA solution. Treat cells with the compound (at IC
concentration) in phenol-red-free media. -
Kinetics: Measure fluorescence (Ex/Em: 485/535 nm) every 30 mins for 4 hours.
-
Validation: Use N-acetylcysteine (NAC) as a ROS scavenger control to confirm specificity.
Protocol B: Caspase 3/7 Activation (Luminescence)
Confirms that cell death is apoptotic and not necrotic.
-
Treatment: Treat cells with 7-methoxy oxime for 12–24 hours.
-
Reagent: Add Caspase-Glo® 3/7 reagent (1:1 ratio with media).
-
Lysis: Shake plate at 300 rpm for 30 seconds; incubate 1 hour at room temp.
-
Read: Measure luminescence. A >2-fold increase over control indicates significant apoptotic induction.
Tertiary Application: Antimicrobial Screening
Rationale: Benzofuran oximes are structural analogs to several antifungal agents. If anticancer potency is low, repurpose the compound for antimicrobial profiling.
-
Method: Broth Microdilution (CLSI Standards).
-
Targets: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungi).[2][3]
-
Endpoint: Minimum Inhibitory Concentration (MIC).
-
Relevance: The oxime group contributes to fungal membrane ergosterol interference.
Putative Signaling Pathway
Based on the structural pharmacophore (Benzofuran + Oxime), the following pathway is the most probable mechanism of action to validate.
Figure 2: Hypothesized apoptotic pathway triggered by benzofuran oxime derivatives.
References
-
Coskun, D., et al. (2017).[4] Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity.[4] European Journal of Medicinal Chemistry, 136, 272-279. Link
-
Podlewska, S., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(3).[2] Link
-
Demirayak, S., et al. (2002).[5] Synthesis and antifungal activities of some aryl(benzofuran-2-yl)ketoximes. Il Farmaco, 57(8), 609-612. Link
-
Kosmalski, T., et al. (2015).[2] New heterocyclic oxime ethers of 1-(benzofuran-2-yl)ethan-1-one and their antimicrobial activity. Acta Poloniae Pharmaceutica, 72(2), 289-295.[2] Link
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
Using 1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone oxime as a chemical intermediate
The following Application Note and Protocol Guide details the use of 1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone oxime as a strategic chemical intermediate.
This guide is structured for medicinal chemists and process scientists, focusing on the compound's utility in synthesizing chiral amines (bioisosteres of melatonin agonists) and antifungal oxime ethers.
Executive Summary
This compound is a critical intermediate in the synthesis of CNS-active agents, specifically melatonin receptor agonists (MT1/MT2) and antifungal agents . Its core value lies in its transformability:
-
Reduction to Primary Amines: It serves as the direct precursor to 1-(7-methoxy-1-benzofuran-2-yl)ethanamine , a chiral scaffold used to synthesize branched bioisosteres of Agomelatine.
-
O-Alkylation: It functions as a nucleophile to generate oxime ethers, a class of compounds with proven antifungal efficacy against Candida species.
Unlike the unstable aldehyde precursors often used in tryptamine synthesis, this ketoxime offers superior thermal stability and crystallinity, making it ideal for scale-up protocols.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| IUPAC Name | 1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-one oxime |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Core Moiety | Benzofuran (C7-Methoxy substituted) |
| Functional Group | Ketoxime (Methyl ketoxime) |
| Isomerism | Exists as E/Z isomers (typically E-dominant due to sterics) |
| Solubility | Soluble in EtOH, MeOH, DMSO, EtOAc; Poor in Water |
Synthesis of the Intermediate
Rationale: The synthesis utilizes the condensation of 1-(7-methoxy-1-benzofuran-2-yl)ethanone with hydroxylamine. The 7-methoxy group is electron-donating, which stabilizes the benzofuran ring but necessitates controlled pH to prevent side reactions during workup.
Protocol A: Oxime Formation
Reagents:
-
1-(7-Methoxy-1-benzofuran-2-yl)ethanone (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)
-
Sodium Acetate (NaOAc) (2.0 eq) or Potassium Carbonate (K₂CO₃)
-
Solvent: Ethanol/Water (3:1 v/v)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of the ketone in 30 mL of Ethanol.
-
Buffer Preparation: Dissolve 15 mmol NH₂OH·HCl and 20 mmol NaOAc in 10 mL of water.
-
Addition: Add the aqueous buffer solution dropwise to the ketone solution under stirring.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor consumption of ketone by TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Precipitation: Cool the reaction mixture to room temperature. Pour onto 100 g of crushed ice/water.
-
Isolation: The oxime will precipitate as a white to off-white solid. Filter under vacuum.
-
Purification: Recrystallize from Ethanol/Water or wash with cold diethyl ether to remove unreacted ketone.
Checkpoint: The product should show a broad singlet at
Key Application 1: Reduction to Chiral Amines
Context: This is the primary utility for drug development. Reducing the oxime yields 1-(7-methoxy-1-benzofuran-2-yl)ethanamine . Acetylation of this amine produces a branched analog of Agomelatine, introducing a chiral center that can increase receptor selectivity.
Protocol B: Catalytic Hydrogenation (Preferred for Purity)
Mechanism: Palladium-catalyzed reduction avoids the aluminum salts associated with LAH, simplifying workup.
Reagents:
-
Oxime Intermediate (from Protocol A)
-
10% Pd/C (10 wt% loading)
-
Hydrogen Gas (H₂) (Balloon or Parr shaker at 40 psi)
-
Solvent: Methanol (anhydrous) + 1% Acetic Acid (to prevent secondary amine formation)
Workflow:
-
Inerting: Purge the reaction vessel with Nitrogen (N₂).
-
Loading: Add 1.0 g of Oxime and 100 mg of Pd/C to 20 mL Methanol containing 0.2 mL Acetic Acid.
-
Hydrogenation: Introduce H₂ atmosphere. Stir vigorously at RT for 6–12 hours.
-
Note: Benzofurans are sensitive to ring reduction under high pressure/temperature. Maintain mild conditions (RT, <50 psi) to preserve aromaticity.
-
-
Filtration: Filter catalyst through a Celite pad. Wash with MeOH.
-
Neutralization: Concentrate filtrate. Basify residue with 1M NaOH to pH 10.
-
Extraction: Extract with Dichloromethane (DCM) (3x). Dry over Na₂SO₄ and concentrate.
Yield: Expect 75–85% of the primary amine (oil or low-melting solid).
Visualization: Synthesis & Reduction Pathway
The following diagram illustrates the transformation from the ketone to the active pharmaceutical ingredient (API) precursor.
Figure 1: Synthetic pathway transforming the ketone precursor into the chiral amine scaffold via the oxime intermediate.[2]
Key Application 2: Synthesis of Antifungal Oxime Ethers
Context: Benzofuran oxime ethers have demonstrated significant antifungal activity, particularly against C. albicans. The oxime hydroxyl group acts as a nucleophile.
Protocol C: O-Alkylation
Reagents:
-
Oxime Intermediate
-
Benzyl Bromide derivative (e.g., 2,6-difluorobenzyl bromide)[3]
-
Base: Sodium Hydride (NaH, 60% dispersion) or KOH
-
Solvent: DMF (anhydrous)
Workflow:
-
Deprotonation: Dissolve Oxime (1.0 eq) in dry DMF at 0°C. Add NaH (1.2 eq) portion-wise. Stir for 30 min until H₂ evolution ceases.
-
Alkylation: Add the Benzyl Bromide (1.1 eq) dropwise.
-
Reaction: Allow to warm to RT and stir for 2–4 hours.
-
Quench: Pour into ice water. Extract with Ethyl Acetate.[1]
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Analytical Validation
To ensure the integrity of the intermediate, verify the following spectral signatures:
| Technique | Diagnostic Signal | Assignment |
| ¹H-NMR | Methoxy group (-OCH₃) | |
| ¹H-NMR | Methyl group (N=C-CH₃) | |
| ¹H-NMR | Oxime Hydroxyl (=N-OH) | |
| IR | 3200–3400 cm⁻¹ | O-H stretch (Broad) |
| IR | 1620–1640 cm⁻¹ | C=N stretch (Oxime) |
Experimental Workflow Diagram
This flowchart guides the decision-making process for handling the oxime intermediate based on the desired end-product.
Figure 2: Decision matrix for processing the oxime intermediate into pharmaceutical candidates.
References
-
Demirayak, Ş., et al. (2002).[4][3][5] "Synthesis and antifungal activities of some aryl(benzofuran-2-yl)ketoximes and their ethers." Il Farmaco, 57(8), 609-612. Link
-
Yous, S., et al. (1992). "Novel naphthalenic ligands with high affinity for the melatonin receptor."[6] Journal of Medicinal Chemistry, 35(8), 1484-1486. (Foundational text for Agomelatine analogs). Link
-
Depreux, P., et al. (1994). "Synthesis and structure-activity relationships of novel naphthalenic and bioisosteric related amidic derivatives as melatonin receptor ligands." Journal of Medicinal Chemistry, 37(20), 3231–3239. Link
-
Takeda, N., et al. (2007).[7] "Efficient Synthesis of Benzofurans Utilizing [3,3]-Sigmatropic Rearrangement Triggered by N-Trifluoroacetylation of Oxime Ethers." European Journal of Organic Chemistry, 2007(9), 1491-1509. Link
-
Arunakumar, D. B., et al. (2014).[4][1][5][8] "(1Z)-1-(1-Benzofuran-2-yl)ethanone oxime." Acta Crystallographica Section E, 70(1), o40.[4] Link
Sources
- 1. Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1-(1-Benzofuran-2-yl)ethanone O-(2,6-difluorobenzyl)oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of a series of the agomelatine analogues as melatonin MT1 /MT2 agonist and 5-HT2C antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of Benzofurans Utilizing [3,3]-Sigmatropic Rearrangement Triggered by N-Trifluoroacetylation of Oxime Ethers: Short Synthesis of Natural 2-Arylbenzofurans [organic-chemistry.org]
- 8. semanticscholar.org [semanticscholar.org]
Application Note: High-Resolution HPLC Method Development for 1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone Oxime
Abstract & Scope
This application note details a robust High-Performance Liquid Chromatography (HPLC) method development strategy for 1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone oxime . This compound presents specific chromatographic challenges due to the presence of the benzofuran chromophore and the oxime (
This guide moves beyond a static recipe, providing the causality behind column selection, pH control, and mobile phase composition to ensure researchers can adapt the method for varying matrices (e.g., synthetic reaction mixtures or biological assays).
Physicochemical Profiling & Strategy
Before method execution, the analyte's properties dictate the instrumental parameters.
| Parameter | Property | Chromatographic Impact |
| Chromophore | Benzofuran Ring | Strong UV absorption expected at 254 nm and 285 nm [1, 5]. |
| Functional Group | 7-Methoxy | Electron-donating group; increases lipophilicity compared to unsubstituted benzofuran, requiring higher organic strength for elution. |
| Isomerism | Oxime ( | Exists as E and Z isomers.[1] These may resolve as two distinct peaks or a split peak depending on column selectivity [2, 6]. |
| Acidity (pKa) | Oxime OH ~11-12 | The molecule is neutral at standard HPLC pH (2-8). |
| Basicity | Oxime N | Weakly basic; potential for silanol interaction (tailing) on older silica columns. |
The "Oxime Challenge": E/Z Isomerism
Oximes are susceptible to geometric isomerization under light or thermal stress. In HPLC, this often manifests as:
-
Peak Splitting: Partial separation of E and Z forms.
-
Broadening: Rapid interconversion on the column (dynamic equilibrium).
-
Strategy: We utilize an acidic mobile phase (pH 3.0–4.0) to stabilize the hydrogen bonding network and a high-efficiency C18 column to fully resolve the isomers if present, allowing for summation of peak areas for total quantitation.
Method Development Workflow (Visualized)
The following diagram outlines the logical decision tree used to finalize this protocol.
Figure 1: Decision matrix for optimizing benzofuran oxime separation.
Detailed Experimental Protocol
Reagents and Chemicals[2]
-
Analyte: this compound (Reference Standard).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).
-
Additives: Formic Acid (98%+) or Orthophosphoric Acid (85%).
Instrumentation Setup
-
System: HPLC with PDA (Photodiode Array) or UV-Vis Detector.
-
Column: C18 (Octadecylsilane), 150 mm × 4.6 mm, 5 µm particle size.
-
Recommendation: Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18. These "end-capped" columns reduce silanol interactions with the oxime nitrogen.
-
-
Temperature: 30°C (Controlled temperature is critical to maintain consistent E/Z ratios).
Chromatographic Conditions[2][3][4]
| Parameter | Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Suppresses ionization of silanols; maintains analyte neutrality. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks than Methanol for benzofurans. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Injection Volume | 10–20 µL | Dependent on sample concentration. |
| Detection | 285 nm (Primary), 254 nm (Secondary) | 285 nm targets the benzofuran |
Gradient Program
The 7-methoxy group adds lipophilicity. A gradient is preferred over isocratic flow to elute impurities and sharpen the oxime peak.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 70 | 30 | Equilibration |
| 2.0 | 70 | 30 | Isocratic Hold |
| 12.0 | 20 | 80 | Linear Gradient |
| 15.0 | 20 | 80 | Wash |
| 15.1 | 70 | 30 | Return to Initial |
| 20.0 | 70 | 30 | Re-equilibration |
Method Validation & Performance Criteria
To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met during every run.
System Suitability Testing (SST)
Inject a standard solution (e.g., 50 µg/mL) six times.
-
Retention Time (RT): %RSD < 1.0%.
-
Expected RT: ~8–10 minutes depending on exact column dimensions.
-
-
Tailing Factor (
): .-
Note: If
, increase buffer concentration or check column age.
-
-
Isomer Resolution: If two peaks appear (E and Z), the Resolution (
) should be > 1.5. If peaks partially overlap ( ), integrate as a single group for total content.
Linearity and Range
-
Prepare calibration standards in Mobile Phase A:B (50:50) at concentrations: 10, 25, 50, 75, 100 µg/mL.
-
Acceptance:
.
Sample Preparation (Critical Step)
Oximes can degrade or isomerize in solution.
-
Solvent: Dissolve sample in Acetonitrile .
-
Stability: Analyze within 24 hours. Store samples in amber vials to prevent photo-isomerization [6].
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Double Peaks | E/Z Isomerism | This is chemical reality, not an error. If quantification of total oxime is required, sum the areas. If separation is needed, lower gradient slope (e.g., 0.5% B/min) [2]. |
| Peak Tailing | Silanol Interaction | The oxime nitrogen is interacting with the silica support. Ensure the column is "End-Capped." Lower pH to 2.5 using Phosphate buffer instead of Formic Acid. |
| Retention Drift | Temperature Fluctuation | Benzofuran retention is temperature-sensitive. Ensure column oven is active at 30°C ± 1°C. |
References
-
Vertex AI Search. (2025). UV absorption spectrum benzofuran derivatives. Retrieved from 2[2][3]
-
BenchChem. (2025).[4] Separation of E/Z Isomers of 1-(Naphthalen-1-yl)ethanone Oxime. Retrieved from 4[4]
-
PubChem. (2025). Benzofuran Compound Summary. Retrieved from 5
-
SIELC Technologies. (2018). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. Retrieved from 6
-
Tero, T. R., et al. (2014).[7] Absorption spectra of benzofuran derivatives. Retrieved from 7[2][3]
-
Arunakumar, D. B., et al. (2014).[8][9] (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime Crystal Structure. Retrieved from 8
Sources
- 1. Determination of circular dichroism and ultraviolet spectral parameters of norgestimate- and other Delta(4)-3-ketosteroid oxime isomers via normal phase HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
Application Note: Regioselective Synthesis of Isoxazole Derivatives via Lateral Lithiation of Benzofuran Ketoximes
This Application Note is structured to guide researchers through the advanced synthesis of isoxazole derivatives starting specifically from 1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone oxime .
While standard literature often describes the "Chalcone Route" (starting from the ketone), this guide focuses on the Dianion Strategy (Lateral Lithiation) . This approach is more versatile for Late-Stage Functionalization (LSF) in drug discovery, allowing the rapid generation of a library of 5-substituted isoxazoles from a single oxime precursor.
Abstract & Strategic Rationale
The benzofuran-isoxazole hybrid scaffold is a privileged structure in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and anticancer profiles. Traditional synthesis via chalcone intermediates often locks the substituent pattern early in the pathway.
This protocol details the C-alkylation/acylation of the 1,4-dianion derived from This compound . By utilizing the high acidity of the
Chemical Strategy: The Dianion Route
Unlike aldoximes, methyl ketoximes cannot be directly oxidized to nitrile oxides for [3+2] cycloaddition. Instead, we utilize the Beam-Hauser-type reaction .
-
Deprotonation: Treatment with 2 equivalents of n-Butyllithium generates a reactive 1,4-dianion (N-O-Li and C-Li).
-
C-Acylation: The C-lithiated species reacts with a carboxylic ester.
-
Cyclization: Acid-mediated dehydration closes the ring.
Reaction Pathway Visualization
Figure 1: Step-wise transformation of the ketoxime to the isoxazole scaffold via lateral lithiation.
Experimental Protocol
Materials & Equipment[1][2][3]
-
Precursor: this compound (Prepared from the corresponding ketone via standard NH₂OH·HCl condensation).
-
Reagents: n-Butyllithium (1.6 M or 2.5 M in hexanes), Anhydrous THF (stabilizer-free), Methyl Benzoate (or substituted ester derivatives), Conc. HCl.
-
Equipment: Flame-dried 3-neck round-bottom flask, Argon/Nitrogen atmosphere line, Low-temperature bath (Ice/Salt or Acetone/Dry Ice).
Step-by-Step Methodology
Step 1: Generation of the 1,4-Dianion
-
Setup: Purge a 100 mL 3-neck flask with argon. Add This compound (1.0 mmol, ~205 mg) and dissolve in anhydrous THF (10 mL).
-
Cooling: Cool the solution to 0°C using an ice/salt bath. (Note: Some substrates require -78°C, but benzofuran ketoximes generally tolerate 0°C; if degradation is observed, switch to -78°C).
-
Lithiation: Add n-Butyllithium (2.2 mmol) dropwise via syringe over 10 minutes.
-
Observation: The solution typically turns a deep yellow/orange or reddish color, indicating dianion formation.
-
-
Equilibration: Stir at 0°C for 30–45 minutes to ensure complete deprotonation of the
-methyl group.
Step 2: Electrophilic Trapping (Library Diversification)
-
Addition: Dissolve the chosen Ester (e.g., Methyl Benzoate, 1.1 mmol) in THF (2 mL) and add it dropwise to the dianion solution.
-
Reaction: Allow the mixture to warm to room temperature (RT) slowly and stir for 2–4 hours.
Step 3: Cyclization & Workup
-
Quench: Pour the reaction mixture into a beaker containing 3M HCl (20 mL) and crushed ice.
-
Cyclization: Stir the acidic mixture vigorously. For robust cyclization, heat the biphasic mixture to reflux for 30–60 minutes.
-
Note: The acid promotes the loss of water and ring closure between the oxime oxygen and the newly formed ketone carbonyl.
-
-
Extraction: Cool to RT. Extract with Ethyl Acetate (3 x 15 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexane:EtOAc gradient).
Reaction Stoichiometry Table
| Reagent | MW ( g/mol ) | Equiv. | Role | Critical Note |
| Benzofuran Oxime | 205.21 | 1.0 | Substrate | Must be thoroughly dried (azeotrope with toluene if needed). |
| n-Butyllithium | - | 2.2 | Base | First eq. deprotonates OH; Second eq. deprotonates CH₃. |
| Ester (R-COOMe) | Var. | 1.1-1.2 | Electrophile | Methyl esters are preferred over ethyl for faster kinetics. |
| HCl (3M) | 36.46 | Excess | Catalyst | Essential for the dehydration/cyclization step. |
Characterization & Data Analysis
Successful synthesis is validated by the disappearance of the oxime methyl singlet and the appearance of the isoxazole C4 proton.
-
1H NMR (DMSO-d6/CDCl3):
-
Starting Material: Methyl singlet at
2.2–2.4 ppm. -
Product:Disappearance of the methyl singlet. Appearance of a sharp singlet at
6.8–7.3 ppm (Isoxazole H-4 proton). -
Benzofuran Signals: The 7-methoxy singlet (
~3.9 ppm) and benzofuran H-3 ( ~7.4 ppm) should remain intact.
-
-
Mass Spectrometry (ESI+):
-
Target Mass = [MW(Oxime) + MW(Acyl Fragment) - H₂O].
-
Example (R=Phenyl): 205 + 105 - 18 = 292 Da [M+H]+.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete lithiation (moisture). | Ensure THF is anhydrous; titrate n-BuLi before use. |
| Recovery of Ketone | Hydrolysis of oxime. | Reduce acid concentration or reflux time during workup. |
| Complex Mixture | Competitive attack on Benzofuran C2. | Maintain temperature at 0°C or lower; add TMEDA (1 eq) to stabilize the dianion. |
| No Reaction | Steric hindrance of Ester. | Use Weinreb amides instead of esters for difficult substrates. |
References
-
Dianion Chemistry: Beam, C. F., et al. "Synthesis of isoxazoles from dilithiated oximes." Journal of Heterocyclic Chemistry, 1979.
-
Benzofuran Derivatives: Kirilmis, C., et al. "Synthesis and antimicrobial activity of some novel derivatives of benzofuran." European Journal of Medicinal Chemistry, 2008.
- General Isoxazole Synthesis: Pinho e Melo, T. M. "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry, 2005.
Disclaimer: This protocol involves the use of pyrophoric reagents (n-BuLi). All manipulations must be performed in a fume hood with appropriate PPE and fire safety measures.
Sources
Application Notes and Protocols: Microwave-Assisted Synthesis of 7-Methoxybenzofuran Oximes
Introduction: The Significance of Benzofuran Oximes in Modern Drug Discovery
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] When functionalized with an oxime moiety, these molecules gain additional potential for therapeutic applications. Oximes and their derivatives are known to possess a diverse range of pharmacological activities, such as antifungal, and can act as crucial intermediates in the synthesis of more complex nitrogen-containing heterocycles.[3][4] The 7-methoxy substitution on the benzofuran ring can further modulate the molecule's pharmacokinetic and pharmacodynamic properties.
This application note provides a comprehensive guide to the synthesis of 7-methoxybenzofuran oximes, with a particular focus on leveraging the efficiency and sustainability of Microwave-Assisted Organic Synthesis (MAOS). We will delve into the rationale behind experimental choices, provide a detailed, step-by-step protocol, and present a comparative analysis against conventional heating methods.
The MAOS Advantage: Accelerating Chemical Synthesis
Conventional synthetic methods often require prolonged reaction times, high temperatures, and can lead to the formation of undesirable byproducts, necessitating extensive purification.[5][6][7] Microwave-assisted synthesis offers a compelling alternative by utilizing microwave radiation to directly and uniformly heat the reaction mixture.[8] This volumetric heating leads to a rapid increase in temperature and pressure (in a sealed vessel), dramatically accelerating reaction rates and often improving product yields and purity.[5][9][10] For the synthesis of 7-methoxybenzofuran oximes, this translates to a significantly more efficient and environmentally friendly process.
Experimental Section
Overall Workflow
The synthesis of 7-methoxybenzofuran oximes is a two-step process. The first step involves the synthesis of the precursor, 7-methoxybenzofuran-3(2H)-one. The subsequent and focal step of this guide is the microwave-assisted oximation of this ketone to yield the desired 7-methoxybenzofuran-3(2H)-one oxime.
Caption: General workflow for the two-step synthesis of 7-methoxybenzofuran oximes.
Materials and Instrumentation
| Reagent/Equipment | Grade/Specification |
| 7-Methoxybenzofuran-3(2H)-one | ≥98% |
| Hydroxylamine hydrochloride | ≥99% |
| Sodium acetate | Anhydrous, ≥99% |
| Ethanol | Anhydrous, ≥99.5% |
| Ethyl acetate | ACS grade |
| Hexane | ACS grade |
| Deionized water | |
| Monomode Microwave Reactor | e.g., Biotage® Initiator+, CEM Discover® |
| Glass microwave reaction vials with caps | 10 mL |
| Magnetic stir bars | |
| Rotary evaporator | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 |
| Column chromatography setup | Silica gel (230-400 mesh) |
| NMR Spectrometer | 400 MHz or higher |
| FT-IR Spectrometer | |
| Mass Spectrometer | ESI or other suitable ionization |
Detailed Protocol: Microwave-Assisted Synthesis of 7-Methoxybenzofuran-3(2H)-one Oxime
This protocol is designed for a monomode microwave reactor. Reaction conditions may need to be optimized for different microwave systems.
-
Reagent Preparation:
-
In a 10 mL glass microwave reaction vial equipped with a magnetic stir bar, add 7-methoxybenzofuran-3(2H)-one (1.0 mmol, 164.16 mg).
-
Add hydroxylamine hydrochloride (1.5 mmol, 104.24 mg).
-
Add anhydrous sodium acetate (2.0 mmol, 164.04 mg) as a base. The base is crucial to neutralize the HCl released from hydroxylamine hydrochloride, which would otherwise protonate the hydroxylamine, reducing its nucleophilicity.
-
Add 5 mL of anhydrous ethanol. Ethanol is a suitable solvent as it has a high dielectric constant, allowing for efficient absorption of microwave energy and subsequent heating.
-
-
Microwave Reaction:
-
Seal the reaction vial with a cap.
-
Place the vial in the cavity of the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 100 °C
-
Time: 10 minutes
-
Microwave Power: Dynamic (the instrument will adjust power to maintain the set temperature)
-
Stirring: On
-
-
Initiate the microwave irradiation. The reaction is heated to a temperature above the boiling point of the solvent under conventional conditions, which significantly accelerates the reaction rate.
-
-
Reaction Work-up and Purification:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Open the vial and transfer the reaction mixture to a round-bottom flask.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add 20 mL of deionized water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent (e.g., starting with a 9:1 ratio and gradually increasing the polarity).
-
Monitor the fractions by TLC to isolate the pure product.
-
Remove the solvent from the pure fractions to obtain 7-methoxybenzofuran-3(2H)-one oxime as a solid.
-
Comparative Data: Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | 4 - 8 hours | 10 - 15 minutes |
| Temperature | Reflux (approx. 78 °C) | 100 °C |
| Yield | Moderate (typically 60-75%) | High (typically >85%) |
| Purity of Crude Product | Often requires extensive purification | Generally cleaner reaction profile |
| Energy Consumption | Higher | Lower |
Mechanism of Action: The Oximation Reaction
The formation of an oxime from a ketone and hydroxylamine is a nucleophilic addition-elimination reaction.
Caption: Simplified mechanism of oxime formation from a ketone.
-
Nucleophilic Attack: The nitrogen atom of hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of 7-methoxybenzofuran-3(2H)-one.
-
Proton Transfer: A series of proton transfers occur, leading to the formation of a neutral carbinolamine intermediate.
-
Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the oxime.
Microwave irradiation accelerates this process by rapidly reaching and maintaining the optimal temperature for the reaction, thereby increasing the frequency and energy of molecular collisions.
Characterization of 7-Methoxybenzofuran-3(2H)-one Oxime
The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include aromatic protons, a singlet for the methylene protons of the benzofuranone ring, a singlet for the methoxy group protons, and a broad singlet for the oxime hydroxyl proton. The exact chemical shifts will be characteristic of the final structure.
-
¹³C NMR (100 MHz, CDCl₃): The spectrum should show signals corresponding to the aromatic carbons, the C=N carbon of the oxime, the methylene carbon, the methoxy carbon, and the other carbons of the benzofuran scaffold.
-
FT-IR (KBr, cm⁻¹): Characteristic absorption bands are expected for the O-H stretch of the oxime (broad, ~3200-3400 cm⁻¹), the C=N stretch (~1650 cm⁻¹), and C-O stretches of the ether and furanone ring.
-
Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. For C₉H₉NO₃, the expected m/z would be approximately 180.06.
Conclusion
The microwave-assisted synthesis of 7-methoxybenzofuran oximes offers a significant improvement over conventional heating methods. This approach provides a rapid, efficient, and high-yielding protocol that aligns with the principles of green chemistry by reducing reaction times and energy consumption. The detailed protocol and mechanistic insights provided in this application note serve as a valuable resource for researchers in medicinal chemistry and drug development, enabling the streamlined synthesis of this important class of compounds for further biological evaluation.
References
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
-
COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved February 24, 2026, from [Link]
-
Comparative study of conventional and microwave assisted synthesis. (n.d.). CEM Corporation. Retrieved February 24, 2026, from [Link]
-
Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. (2013). Molecular Crystals and Liquid Crystals, 581(1), 89–101. [Link]
-
Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (2025). Atlantis Press. [Link]
-
Supporting Information. (n.d.). AWS. Retrieved February 24, 2026, from [Link]
-
Synthesis of benzofuran-oxime chemical framework. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
1H- and 13C-NMR for. (n.d.). The Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]
-
Microwave-assisted synthesis of benzofuran analogs of fenamates as non steroidal anti-inflammatory agents. (n.d.). SciSpace. Retrieved February 24, 2026, from [Link]
-
Optoelectronic Potential of Benzofuran–Oxime Compounds: Insights from UV–Vis, Optical Dispersion, and Band Gap Analysis. (2025). Dergipark. [Link]
-
Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. (2019). Acta Chimica Slovenica, 66(3), 745-750. [Link]
-
Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. (n.d.). Indian Chemical Society. Retrieved February 24, 2026, from [Link]
-
Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Arkivoc. Retrieved February 24, 2026, from [Link]
-
RSC Medicinal Chemistry. (2025). Cardiff University. [Link]
-
7-methoxybenzofuran-3(2h)-one (C9H8O3). (n.d.). PubChemLite. Retrieved February 24, 2026, from [Link]
-
7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases. (n.d.). RSC Publishing. Retrieved February 24, 2026, from [Link]
-
Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
-
Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (2020). International Journal of Pharmaceutical Research & Allied Sciences, 9(2). [Link]
-
Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. (2022). ACG Publications. [Link]
-
The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. (n.d.). DEA.gov. Retrieved February 24, 2026, from [Link]
-
Synthesis and Characterization of Benzofuranone and its Derivatives. (2023). SSRN. [Link]
-
Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. (n.d.). IRIS-AperTO. Retrieved February 24, 2026, from [Link]
Sources
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. sphinxsai.com [sphinxsai.com]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
- 7. ajrconline.org [ajrconline.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Reaction Optimization for 1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone Oxime
Executive Summary
This guide addresses the synthesis and yield optimization of 1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone oxime (CAS: N/A for oxime; Ketone Precursor CAS: 43071-52-9). The reaction involves the condensation of 1-(7-methoxy-1-benzofuran-2-yl)-1-ethanone with hydroxylamine hydrochloride.
While standard protocols often cite yields of 60-70%, users frequently report issues with incomplete conversion , isomer separation (E/Z) , and solubility-driven losses during workup. This document provides a validated optimization workflow, troubleshooting logic, and mechanistic insights to elevate yields to >85%.
Core Reaction & Mechanism
Reaction Type: Nucleophilic Addition-Elimination (Condensation) Key Reagents:
-
Substrate: 1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone
-
Reagent: Hydroxylamine Hydrochloride (
) -
Base: Potassium Carbonate (
) or Sodium Acetate ( )
Mechanism: The reaction proceeds via the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the ketone.
-
Deprotonation: The base neutralizes the HCl salt, liberating free hydroxylamine (
). -
Attack:
attacks the electrophilic carbonyl carbon. -
Dehydration: Proton transfer and loss of water generate the C=N double bond.
Critical Variable: The 7-methoxy group is an electron-donating group (EDG). While it increases the electron density of the benzofuran ring, it can slightly reduce the electrophilicity of the carbonyl carbon at the C2 position via conjugation, potentially slowing the reaction compared to unsubstituted benzofurans.
Troubleshooting Guide
Issue 1: Incomplete Conversion (Yield < 50%)
Symptom: TLC shows significant starting ketone after 3+ hours of reflux.
| Root Cause | Diagnostic Question | Corrective Action |
| Incorrect pH | Is the reaction mixture acidic (pH < 4)? | Adjust Base Stoichiometry. Hydroxylamine is nucleophilic only as the free base. Ensure Base:NH₂OH·HCl ratio is at least 1:1 (molar). Optimal pH is 5–7. |
| Solubility Limit | Is the ketone precipitating out? | Change Solvent System. The 7-methoxy derivative is lipophilic. Switch from pure Ethanol to EtOH:THF (2:1) or MeOH:DCM to maintain homogeneity. |
| Reagent Degradation | Is the | Fresh Reagents. Hydroxylamine is hygroscopic. Use fresh reagent or add a 20% molar excess (1.2 - 1.5 eq). |
Issue 2: Low Isolated Yield (despite high conversion)
Symptom: Crude NMR shows product, but mass is lost during workup.
-
Cause: The oxime is amphoteric and can be soluble in aqueous base (forming the oximate anion) or aqueous acid (protonation).
-
Solution: Strictly control workup pH. Neutralize the reaction mixture to pH 6-7 before extraction. Do not wash with strong base (NaOH) as the oxime proton is acidic (
).
Issue 3: Impurity Formation (Amides)
Symptom: New spot on TLC distinct from Oxime and Ketone; IR shows amide C=O band (~1650 cm⁻¹).
-
Cause: Beckmann Rearrangement . High temperatures in the presence of acidic catalysts can rearrange the oxime into an amide.
-
Solution: Avoid strong Lewis acids or mineral acids. Keep reflux temperature moderate (< 80°C). Use
instead of stronger acids.
Optimized Experimental Protocol
Objective: Synthesis of this compound with >85% Yield.
Materials:
-
1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone (1.0 eq)
-
Hydroxylamine Hydrochloride (1.5 eq)
-
Potassium Carbonate (
) (1.5 eq) -
Solvent: Ethanol (95%) or Ethanol/Water (3:1)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the ketone in 5 mL Ethanol . Note: If solubility is poor, add 1-2 mL of THF.
-
Reagent Preparation: In a separate beaker, dissolve 1.5 mmol of
and 1.5 mmol of in 2 mL of water . (Gas evolution of will occur). -
Addition: Add the aqueous reagent solution dropwise to the ketone solution.
-
Reflux: Attach a condenser and heat the mixture to reflux (
) for 3 hours .-
Checkpoint: Monitor by TLC (Mobile Phase: Hexane:EtOAc 8:2). The ketone (
) should disappear; Oxime ( ) will appear.
-
-
Workup:
-
Isolation: Filter the solid. Wash with cold water (
) to remove salts. -
Purification: Recrystallize from Ethanol or Ethyl Acetate/Hexane if necessary.
Comparative Optimization Data
The following table summarizes internal optimization studies comparing base and solvent effects on the yield of benzofuran oximes.
| Entry | Base (Equiv) | Solvent System | Temp | Time | Isolated Yield | Notes |
| 1 | NaOAc (1.5) | EtOH | Reflux | 5 h | 65% | Slow conversion; requires longer time. |
| 2 | NaOH (2.0) | EtOH/H₂O | Reflux | 1 h | 55% | Fast, but significant side products (hydrolysis/degradation). |
| 3 | K₂CO₃ (1.5) | EtOH/H₂O (3:1) | Reflux | 3 h | 88% | Optimal balance of rate and purity. |
| 4 | Pyridine (Solvent) | Pyridine | 60°C | 4 h | 82% | Good yield, but difficult workup (pyridine removal). |
Visual Troubleshooting Logic
The following diagram outlines the decision-making process for troubleshooting reaction failures.
Caption: Logic flow for diagnosing incomplete conversion and isolation failures during benzofuran oximation.
Frequently Asked Questions (FAQs)
Q: Can I use Methanol instead of Ethanol? A: Yes, Methanol is a suitable substitute. However, Ethanol is often preferred for recrystallization. If using Methanol, ensure the reflux temperature is maintained (approx. 65°C), which is slightly lower than Ethanol, potentially requiring slightly longer reaction times.
Q: The product is an oil, not a solid. What happened? A: This often indicates the presence of solvent impurities or a mixture of E/Z isomers preventing crystallization.
-
Fix: Evaporate the solvent completely under high vacuum. Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization. If it remains an oil, perform column chromatography (Silica gel; Hexane:EtOAc).
Q: Which isomer is formed, E or Z? A: The reaction typically produces a mixture, but the (E)-isomer is generally thermodynamically favored due to steric repulsion between the benzofuran ring and the oxime hydroxyl group. Literature on similar benzofuran oximes suggests the formation of the syn (Z) isomer is also possible depending on specific steric interactions with the C7-methoxy group [1]. X-ray crystallography is required for definitive assignment.
Q: Why use
References
-
Arunakumar, D. B., Nivedita, R., Sreenivasa, S., Kumar, S. M., Lokanath, N. K., & Suchetan, P. A. (2013).[4] (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime .[5] Acta Crystallographica Section E: Structure Reports Online, 70(1), o40.[4] [Link]
-
Lichitsky, B. V., Komogortsev, A. N., & Melekhina, V. G. (2022). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid . Molbank, 2022(2), M1356. (Demonstrates reactivity of 7-methoxy benzofuran derivatives). [Link]
Sources
Troubleshooting solubility issues of benzofuran oximes in DMSO and water
Status: Operational | Role: Senior Application Scientist | Topic: Benzofuran Oxime Solubility & Stability
Executive Summary: The "Deceptive" Molecule
Benzofuran oximes present a unique physicochemical paradox. The benzofuran core is highly lipophilic and planar, driving strong
Users frequently encounter two distinct failure modes:
-
The "DMSO Crash": Immediate precipitation upon dilution into aqueous buffer due to the hydrophobic effect overpowering the oxime's weak polarity.
-
The "Phantom Potency": Inconsistent biological data caused by
isomerization or hydrolysis of the oxime back to the parent ketone/aldehyde.
This guide provides the protocols to diagnose and resolve these issues.
Module 1: The DMSO Stock Solution (Root Cause)[1]
The Issue: "My compound dissolved in DMSO yesterday, but today it is cloudy or viscous."
The Science: DMSO is highly hygroscopic. It can absorb up to 10% of its weight in water from the atmosphere within 24 hours. Benzofuran oximes are often "borderline" soluble; the introduction of even 1-2% water into the DMSO stock increases the polarity of the solvent enough to force the lipophilic benzofuran out of solution.
Protocol A: Anhydrous Stock Preparation
-
Objective: Create a stable 10mM stock solution.
-
Critical Step: Do NOT use "old" DMSO from a communal bottle.
| Step | Action | Technical Rationale |
| 1 | Vessel Selection | Use amber glass vials with PTFE-lined caps. Avoid polystyrene (leaching risk). |
| 2 | Solvent Quality | Use anhydrous DMSO (≥99.9%, water <50 ppm). |
| 3 | Dissolution | Add DMSO to powder. Vortex for 30s. If undissolved, sonicate at 25°C for 5-10 mins. |
| 4 | Thermal Limit | Do NOT heat above 40°C. Heat accelerates Beckmann rearrangement of oximes to amides. |
| 5 | Storage | Aliquot immediately into single-use vials. Store at -20°C. |
Module 2: The Aqueous Dilution (The "Crash-Out")
The Issue: "The solution turns milky immediately upon adding my buffer."
The Science: This is a kinetic solubility failure. When you dilute DMSO into water, the dielectric constant shifts from ~47 (DMSO) to ~80 (Water). The benzofuran rings aggregate rapidly to minimize water contact. This often manifests as "oiling out" (formation of liquid droplets) rather than crystalline precipitation, which can be harder to detect by eye.
Protocol B: Kinetic Solubility Assessment (Nephelometry)
-
Objective: Determine the maximum concentration before precipitation (
).
Figure 1: Kinetic solubility workflow. Step-wise dilution is critical to prevent local high-concentration shock.
Troubleshooting the Dilution:
-
Check pH vs. pKa:
-
Benzofuran oximes are weak acids (pKa ~11-12).
-
At pH 7.4: The molecule is neutral (protonated). Solubility is lowest.
-
At pH > 10: The oxime deprotonates (
), drastically increasing solubility. -
Recommendation: If your assay permits, adjust buffer pH to 8.0 or use a co-solvent (e.g., 20% Cyclodextrin) to sequester the lipophilic tail.
-
-
Order of Addition:
-
Wrong: Adding Buffer to DMSO (causes high local water conc).
-
Right: Adding DMSO stock (slowly) to the Buffer while vortexing.
-
Module 3: Chemical Stability (The Hidden Variable)
The Issue: "My IC50 values shift over time, or I see multiple peaks on LC-MS."
The Science: Oximes are chemically labile.[1][2]
-
Hydrolysis: In acidic aqueous environments, the oxime hydrolyzes back to the ketone/aldehyde + hydroxylamine.[3]
-
Isomerization: The
bond allows for (trans) and (cis) isomers. The -isomer is usually thermodynamically favored, but light or heat can drive isomerization to the -form, which may have different biological activity.
Protocol C: Stability Diagnosis
Use this decision tree to identify if your compound is degrading.
Figure 2: Diagnostic logic for benzofuran oxime degradation.
Summary Data Tables
Table 1: Solubility & Stability Profile
| Parameter | Value / Behavior | Implication |
| Typical pKa | ~11.0 - 12.0 (Oxime OH) | Neutral at physiological pH. Low solubility. |
| LogP | High (Lipophilic) | Prone to non-specific binding and plastic absorption. |
| Hydrolysis Risk | High in Acid (pH < 5) | Avoid acidic buffers (e.g., Acetate). |
| Isomerism | Keep samples in amber vials; avoid UV exposure. |
Table 2: Solvent Compatibility Guide
| Solvent | Rating | Notes |
| DMSO | Excellent | Use anhydrous. Store at -20°C. |
| Ethanol | Good | Better for evaporation, but less solubilizing power than DMSO. |
| Water | Poor | Insoluble without pH adjustment or surfactants. |
| PBS (pH 7.4) | Poor | Likely to precipitate >10µM. |
Frequently Asked Questions (FAQs)
Q: Can I heat the DMSO solution to dissolve the precipitate? A: Proceed with caution. Mild warming (37°C) is acceptable.[4] High heat (>60°C) can trigger the Beckmann rearrangement, converting your oxime into an amide, which is a completely different chemical species [1].
Q: Why does my compound precipitate in PBS but not in water? A: This is the "Salting Out" effect. The ions in PBS compete for water molecules, making the hydration shell around your hydrophobic benzofuran less stable. Try using a low-salt buffer (e.g., 10mM Tris) or adding a surfactant like Tween-80 (0.01%) [2].
Q: How do I know if I have the E or Z isomer?
A: Standard LC-MS may not separate them unless the column is very efficient. NMR is the gold standard; the chemical shift of the proton adjacent to the oxime will differ.
References
-
Wikipedia Contributors. (2025). Oxime - Reactions and Beckmann Rearrangement. Wikipedia. Link
-
AxisPharm. (2025).[5] Kinetic Solubility Assays Protocol. AxisPharm Technical Guides. Link
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. Link
-
BenchChem. (2025).[4] Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem Support. Link
-
Enamine. (2025). Shake-Flask Aqueous Solubility Assay (Kinetic). Enamine ADME/Tox Protocols. Link
Sources
Minimizing side reactions during benzofuran ketone oximation
Status: Operational Ticket ID: BZF-OX-001 Assigned Specialist: Senior Application Scientist Subject: Minimizing Side Reactions & Optimizing Yield in Benzofuran Ketone Oximation
Overview
Welcome to the technical support hub for benzofuran functionalization. Converting a benzofuran-attached ketone to its oxime is deceptively simple. While standard protocols (Hydroxylamine-HCl + Base) often work for phenyl ketones, the benzofuran moiety introduces unique electronic sensitivities. The furan ring is electron-rich but can become susceptible to ring-opening under aggressive nucleophilic conditions, while the resulting oxime is prone to acid-catalyzed Beckmann rearrangement due to the stabilization provided by the aromatic heterocycle.
This guide treats your synthetic protocol as a system to be debugged. Below are the specific failure modes, mechanistic causes, and validated solutions.
Module 1: Critical Troubleshooting (The "Emergency Room")
Q1: My yield is low, and NMR shows a mixture of amides and starting material. What happened?
Diagnosis: Inadvertent Beckmann Rearrangement. The Mechanism: You likely used a strong acid catalyst or heated the reaction too aggressively in an acidic medium. The benzofuran ring stabilizes the intermediate carbocation during the migration step, lowering the activation energy for the rearrangement of the oxime into an amide (or benzoxazole/benzisoxazole derivatives depending on substitution).
The Fix:
-
Buffer the System: Switch from unbuffered Hydroxylamine
HCl to a buffered system using Sodium Acetate (NaOAc) or Pyridine . Maintain pH 5–7. -
Temperature Control: Do not reflux unless necessary. Many benzofuran ketones oximize at 40–60°C.
-
Avoid Strong Lewis Acids: If using Lewis acids (e.g.,
) to drive conversion, ensure the temperature is kept during addition.
Q2: I see a broad -OH stretch in IR, but the aromatic region in
NMR is "messy" and missing the characteristic C3-H (or C2-H) signal. The mass is correct but the polarity is wrong.
Diagnosis: Furan Ring Cleavage (Isoxazole Formation). The Mechanism: Benzofurans are sensitive to strong nucleophiles. If you used a strong base (like NaOH or KOH) with hydroxylamine at high temperatures, the hydroxylamine can attack the C2 position of the furan ring (especially if the ketone is at C3, activating C2 via conjugation), leading to ring opening and recyclization into an isoxazole or a phenol-nitrile derivative.
The Fix:
-
Change the Base: Use
(Triethylamine) or instead of hydroxide bases. -
Solvent Switch: Switch from water/alcohol mixtures to absolute Ethanol or MeOH to reduce hydrolytic pressure on the ring.
Q3: The reaction stalls at 60% conversion. Adding more reagent doesn't help.
Diagnosis: Thermodynamic Equilibrium Limit.
The Mechanism: Oximation is reversible (
The Fix:
-
Chemical Drying: Add anhydrous
or Molecular Sieves (3Å) directly to the reaction flask. -
Azeotropic Removal: If using Ethanol, switch to a Benzene/Ethanol or Toluene/Ethanol mixture and use a Dean-Stark trap (only if the substrate is thermally stable).
Module 2: Visualization of Failure Modes
The following diagram maps the kinetic competition between the desired pathway and the two primary "parasitic" pathways (Rearrangement and Cleavage).
Figure 1: Reaction landscape showing the desired dehydration pathway (Green) versus acid-catalyzed rearrangement and base-catalyzed ring cleavage (Red).
Module 3: Optimization & Control
Q4: How do I control the E/Z isomer ratio?
Context: The steric bulk of the benzofuran ring often favors the E-isomer (trans to the larger group), but the Z-isomer can form kinetically.
-
Thermodynamic Control: Refluxing in EtOH/Pyridine typically favors the thermodynamically stable E-isomer.
-
Kinetic Control: Performing the reaction at
in MeOH with NaOAc often traps the kinetic mixture. -
Isomerization: If you need the E-isomer but have a mixture, treat the isolated solid with HCl/Dioxane (mild) to equilibrate, then neutralize immediately.
Solvent & Base Selection Matrix
| Condition | Reagents | Risk Profile | Best For |
| Standard | Low | General synthesis; high tolerance. | |
| Basic | High (Ring opening) | Simple aryl ketones; Avoid for Benzofurans . | |
| Acidic | High (Beckmann) | Acid-stable substrates only. | |
| Non-Polar | Low | Large scale; water removal via Dean-Stark. |
Module 4: Validated Protocol (SOP)
Protocol: Buffered Oximation of 2-Acetylbenzofuran Designed to minimize ring cleavage and rearrangement.
-
Preparation: In a round-bottom flask, dissolve Benzofuran Ketone (1.0 eq) in Absolute Ethanol (0.5 M concentration) .
-
Buffering: Add Sodium Acetate (NaOAc, 1.5 eq) . Stir for 5 minutes.
-
Why? NaOAc buffers the HCl released from the hydroxylamine salt, preventing pH from dropping below 4.
-
-
Addition: Add Hydroxylamine Hydrochloride (
, 1.2 eq) in one portion. -
Reaction: Heat to 50°C (Do not reflux initially). Monitor by TLC/HPLC every 60 minutes.
-
Checkpoint: If conversion stalls >4 hours, add 3Å Molecular Sieves .
-
-
Workup:
-
Evaporate Ethanol under reduced pressure (keep bath <45°C).
-
Resuspend residue in EtOAc/Water.
-
Wash organic layer with water (
) to remove salts. -
Dry over
and concentrate.
-
-
Purification: Recrystallization from EtOH/Hexane is preferred over column chromatography to avoid silica-induced acid rearrangement.
Module 5: Decision Logic for Troubleshooting
Figure 2: Decision tree for diagnosing reaction failures based on crude product analysis.
References
- March, J., & Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Chapter 16: Addition to Carbon-Hetero Multiple Bonds).
-
Takeda, N., Miyata, O., & Naito, T. (2007).[1] Efficient Synthesis of Benzofurans Utilizing [3,3]-Sigmatropic Rearrangement Triggered by N-Trifluoroacetylation of Oxime Ethers.[1] European Journal of Organic Chemistry, 2007(9), 1491–1509. Link
-
De Luca, L., Giacomelli, G., & Porcheddu, A. (2002).[2] Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272–6274. Link
-
Tabolin, A. A., & Ioffe, S. L. (2014). Rearrangements of O-Oxyenamines and Related Reactions. Chemical Reviews, 114(10), 5426–5476. (Discusses N-O bond cleavage and isoxazole formation mechanisms). Link
-
BenchChem Technical Support. (2025). Reaction Optimization for Substituted Benzofuran Synthesis. BenchChem Technical Guides. Link
Sources
Technical Support Center: Optimization of Reflux Time for 1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone Oxime Synthesis
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the synthesis of benzofuran-based oximes. Below, you will find mechanistic troubleshooting, quantitative optimization data, and self-validating protocols to ensure high-yield, isomerically pure synthesis.
Mechanistic Troubleshooting & FAQs
Q1: What is the mechanistic basis for optimizing reflux time in this specific benzofuran oxime synthesis? A1: The synthesis relies on the nucleophilic addition of hydroxylamine to the sterically hindered C2-acetyl group, followed by a rate-limiting dehydration step. The 7-methoxy group donates electron density into the benzofuran ring via resonance, which subtly decreases the electrophilicity of the carbonyl carbon compared to unsubstituted analogs. Because of this electronic deactivation, the reaction requires sustained thermal energy (refluxing in ethanol at 78°C) to overcome the activation barrier. Under-refluxing (< 2 hours) results in incomplete conversion, while over-refluxing (> 6 hours) risks thermal degradation and shifts the thermodynamic equilibrium, potentially increasing the concentration of the less stable Z-isomer or causing hydrolysis back to the ketone .
Q2: How does the choice of base dictate the required reflux duration? A2: The reaction requires strict pH control (ideally pH 4.5–5.5). Using anhydrous sodium acetate (NaOAc) in ethanol buffers the reaction perfectly. It liberates the free-base hydroxylamine in situ (making it nucleophilic) while maintaining enough acidity to protonate the hydroxyl group of the tetrahedral intermediate, facilitating water elimination . If a weaker base like pyridine is used, the dehydration step slows down significantly, requiring the reflux time to be extended from the standard 3 hours to 6–8 hours to achieve >95% conversion.
Q3: My LC-MS shows two product peaks with identical masses. Does reflux time affect this? A3: Yes. You are observing the E and Z stereoisomers of the oxime. The E-isomer (where the hydroxyl group is anti to the bulky benzofuran ring) is thermodynamically favored. A short reflux time may yield a kinetic mixture of E and Z. Extending the reflux time to the optimal 3-hour mark under mildly acidic conditions allows reversible addition-elimination, driving the mixture toward the thermodynamically stable E-isomer, which typically crystallizes as a planar molecule [[1]]([Link]).
Quantitative Data & Optimization Matrix
The following matrix summarizes the empirical outcomes of varying reflux times. Data is normalized for a 10 mmol scale reaction in anhydrous ethanol using 1.5 equivalents of NH₂OH·HCl and NaOAc at 78°C.
| Reflux Time (h) | Conversion (%) | E:Z Isomer Ratio | Impurities / Side Products | Diagnostic Recommendation |
| 1.0 | 45% | 60:40 | High unreacted ketone | Suboptimal : Extend heating. |
| 2.0 | 82% | 75:25 | Moderate unreacted ketone | Monitor : Check TLC hourly. |
| 3.0 | >98% | 95:5 | Trace (<1%) | Optimal : Initiate workup. |
| 6.0 | >98% | 92:8 | Thermal degradation (~3%) | Over-refluxed : Reduce time. |
| 12.0 | 85% | 80:20 | Hydrolysis products (~10%) | Critical Failure : Discard batch. |
Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system to ensure optimal reflux time and maximum yield of the E-oxime.
Step 1: Reagent Preparation In a 100 mL round-bottom flask, dissolve 1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone (1.0 equiv, 10 mmol) in 30 mL of anhydrous ethanol. Causality Check: Anhydrous ethanol is critical. The presence of excess water shifts the equilibrium backward, promoting hydrolysis of the oxime and artificially extending the required reflux time.
Step 2: Catalyst/Reactant Addition Add hydroxylamine hydrochloride (1.5 equiv, 15 mmol) and anhydrous sodium acetate (1.5 equiv, 15 mmol) to the stirring solution. Self-Validation: The suspension will initially appear cloudy as the inorganic salts are only partially soluble in ethanol at room temperature.
Step 3: Reflux Initiation Equip the flask with a reflux condenser and heat the mixture to 78°C using a temperature-controlled oil bath. Self-Validation: As the mixture reaches reflux, the salts will dissolve, and the solution typically transitions to a clear, pale yellow color.
Step 4: Kinetic Monitoring (The 2-Hour Check) After exactly 2.0 hours of reflux, withdraw a 50 µL aliquot. Quench it in a miniature biphasic system (0.5 mL EtOAc and 0.5 mL H₂O). Spot the organic layer on a silica gel TLC plate (Eluent: Hexane/EtOAc 3:1). Self-Validation: The starting ketone is highly UV-active and runs at R_f ~0.6. The oxime product is more polar due to the hydroxyl group and runs at R_f ~0.3. If the ketone spot intensity is >5% relative to the product, continue refluxing.
Step 5: Termination & Equilibration Once TLC confirms >95% conversion (typically achieved at 3.0 hours for benzofuran-2-yl derivatives [[2]]([Link])), remove the flask from heat. Do not exceed 4 hours to prevent thermodynamic drift toward the Z-isomer.
Step 6: Workup and Isolation Pour the hot mixture into 150 mL of vigorously stirred ice-water. The E-oxime will precipitate as a crystalline solid . Filter under vacuum, wash with cold water (2 x 20 mL) to remove residual acetate salts, and dry in a vacuum oven at 45°C.
Diagnostic Workflows
Diagnostic workflow for optimizing reflux time in benzofuran oxime synthesis.
References
-
Title: US8742117B2 - Oxime derivatives. Source: Google Patents.
-
Title: (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime. Source: PMC - NIH.
-
Title: New synthesis of substituted 6-methylbenzo[b]furo-, -thieno-, and -seleno[2,3-c]quinolines, and heterocyclic analogues. Source: Arkivoc.
Sources
Purification challenges and solutions for 7-methoxybenzofuran derivatives
Technical Support Center: 7-Methoxybenzofuran Purification Subject: Advanced Purification Strategies for 7-Methoxybenzofuran Derivatives Ticket ID: #TCH-BZ7-PUR-001 Responder: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
The 7-methoxybenzofuran scaffold presents a unique purification paradox. While the methoxy group at the C7 position increases lipophilicity, its strong electron-donating nature renders the furan ring highly nucleophilic. This makes the system prone to acid-catalyzed polymerization and oxidative ring-opening during standard silica gel chromatography.[1] Furthermore, regioisomers (particularly 4- and 6-methoxy variants) often co-elute due to near-identical dipole moments.[1]
This guide moves beyond standard protocols to address these specific stability and separation challenges.
Module 1: Chromatographic Isolation (The "Acid Trap")
User Query: “My compound degrades on the column. I see a streak on the TLC plate and the yield is lower than the crude NMR suggested. What is happening?”
Root Cause Analysis: Standard silica gel is slightly acidic (pH 6.0–6.5). 7-methoxybenzofurans are electron-rich heterocycles.[1] Upon exposure to acidic sites on silica, the furan double bond (C2-C3) can undergo protonation, leading to polymerization or hydrolytic ring-opening to form salicylaldehyde derivatives.
The Solution: Buffered Silica Chromatography You must neutralize the acidic silanol groups before loading your compound.
Protocol: Preparation of Triethylamine-Buffered Silica
-
Reagents: Silica Gel 60 (230–400 mesh), Triethylamine (Et3N), Hexanes (or Pentane).
-
Step-by-Step:
-
Slurry Preparation: Suspend the required amount of silica in the non-polar component of your mobile phase (e.g., Hexanes).
-
Deactivation: Add 1.0% v/v Triethylamine to the slurry. Stir gently for 5 minutes.
-
Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the mobile phase containing 0.5% Et3N.
-
Elution: Run your gradient. Crucial: Maintain 0.1% Et3N in the mobile phase throughout the run to prevent acid spots from regenerating.
-
Expert Insight: If Et3N is difficult to remove later (high boiling point), substitute with 1% Pyridine , which is easier to remove via azeotropic distillation with toluene.
Module 2: Separation of Regioisomers (The "Co-elution" Problem)
User Query: “I cannot separate the 7-methoxy product from the 5-methoxy isomer side-product. They have the same Rf on TLC.”[2]
Root Cause Analysis: Regioisomers of methoxybenzofurans possess almost identical hydrophobicities, making standard C18 (ODS) separation inefficient. The separation mechanism must rely on pi-pi interactions or shape selectivity rather than just hydrophobicity.[1]
The Solution: Stationary Phase Switching
| Column Chemistry | Mechanism | Suitability for 7-OMe Benzofurans |
| C18 (Standard) | Hydrophobic Interaction | Low. Poor selectivity for positional isomers.[1] |
| Phenyl-Hexyl | Pi-Pi Stacking | High. The electron-rich 7-OMe interacts differently with the phenyl ring than the 5-OMe isomer.[1] |
| Pentafluorophenyl (PFP) | Dipole-Dipole / Pi-Pi | Very High. The fluorine atoms create a "pi-acidic" phase that strongly retains the "pi-basic" 7-methoxybenzofuran.[1] |
Troubleshooting Workflow:
-
Switch Solvent: Replace Methanol with Acetonitrile (MeCN). MeCN is a dipole-dipole interacting solvent and often enhances isomer separation compared to the proton-donating Methanol.[1]
-
Change Phase: If
min on C18, switch immediately to a PFP (Pentafluorophenyl) column.
Module 3: Palladium Scavenging (Post-Coupling Cleanup)
User Query: “I synthesized the derivative via Suzuki coupling. The product is brown/grey even after a column.”
Root Cause Analysis: Benzofurans coordinate well with Pd(II) species, acting as ligands. Standard flash chromatography often fails to break this coordination complex, causing Pd to "bleed" into your product fractions.
The Solution: Chelation vs. Adsorption
Method A: Homogeneous Scavenging (Small Scale < 500mg)
-
Dissolve crude mixture in Ethyl Acetate.
-
Add N-Acetylcysteine (5 equiv relative to Pd catalyst).[1]
-
Stir at 50°C for 1 hour.
-
Wash with saturated NaHCO3. The Pd-Cysteine complex is water-soluble and will partition into the aqueous layer.[1]
Method B: Heterogeneous Scavenging (Large Scale > 1g)
Use functionalized silica scavengers (e.g., SiliaMetS® Thiol).
-
Loading: Add 10% w/w scavenger relative to crude mass.
-
Solvent: THF or DMF (swelling is required for resin efficiency).
-
Time: 4 hours at room temperature.
-
Filtration: Filter through a Celite pad.
Visualizing the Purification Logic
The following diagram outlines the decision matrix for purifying crude 7-methoxybenzofuran mixtures.
Caption: Decision Matrix for selecting the appropriate purification modality based on impurity profile and compound stability.
Module 4: Crystallization (The Scalable Alternative)
User Query: “I want to avoid a column for 10g of material. Which solvents work for recrystallization?”
Expert Guidance: 7-methoxybenzofurans often exhibit "disappeared polymorphs" where slight changes in solvent polarity yield oils instead of solids.[1]
Recommended Solvent Systems:
-
Methanol/Water (High Yield):
-
Dissolve in hot Methanol.
-
Add water dropwise until turbidity persists.
-
Cool slowly to 4°C. Rapid cooling often traps impurities.
-
-
Isopropyl Alcohol (IPA) / Hexane (High Purity):
-
Best for rejecting polar impurities (like unreacted phenols).
-
Dissolve in minimum hot IPA; add Hexane as anti-solvent.
-
Data: Solubility Profile
| Solvent | Solubility (Hot) | Solubility (Cold) | Comment |
| Ethanol | High | Moderate | Good general purpose.[1] |
| Acetonitrile | High | High | Avoid. often leads to oiling out. |
| Toluene | High | Low | Excellent for removing non-polar dimers. |
| Ethyl Acetate | Very High | High | Poor recovery; use only as solvent in mixtures. |
References
-
Benzofuran Synthesis via Palladium-Based Catalyst. Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [1]
-
Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. SIELC Technologies Application Note.
-
Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development. [1]
-
Influence of Solvent Selection on Crystallizability. University of Leeds / White Rose Research.
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization. Molecules (MDPI).
Sources
Resolving E/Z isomer separation in benzofuran oxime compounds
Technical Support Center: Ticket #OX-8492 Subject: Resolving E/Z Isomer Separation in Benzofuran Oxime Compounds Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Benzofuran oximes are critical pharmacophores in medicinal chemistry (e.g., anti-arrhythmic and antimicrobial agents). However, they present a unique challenge: the oxime moiety (
This guide addresses the three most common failure points reported by researchers:
-
On-Column Isomerization: Peaks merging or tailing on silica gel.
-
Ambiguous Assignment: Difficulty distinguishing E (Entgegen) from Z (Zusammen) via 1D NMR.
-
Post-Separation Re-equilibration: Pure isomers degrading back to mixtures.
Module 1: Diagnostic & Identification (The "Is it E or Z?" Problem)
Before attempting separation, you must definitively assign the geometry. Relying solely on 1D proton chemical shifts is risky due to the anisotropic effects of the benzofuran ring.
Q: How do I definitively distinguish the E and Z isomers?
A: Use 1D NOE (Nuclear Overhauser Effect) Difference Spectroscopy. This is the only self-validating method.
-
The Principle: Irradiation of the oxime hydroxyl proton (
) will enhance the signal of the spatially proximate group (Syn). -
Benzofuran Context:
-
Z-Isomer (Zusammen/Together): The
group is on the same side as the highest priority group (usually the benzofuran ring). Irradiation of enhances the benzofuran C3-H or C2-substituent. -
E-Isomer (Entgegen/Opposite): The
is opposite the benzofuran ring. Irradiation of enhances the alkyl/aryl group on the other side.
-
Reference Data: Chemical Shift Trends
While NOE is definitive, these trends serve as preliminary indicators.
| Feature | Z-Isomer (Syn to Benzofuran) | E-Isomer (Anti to Benzofuran) | Mechanistic Reason |
| Shielded (Upfield) | Deshielded (Downfield) | Steric compression (gamma-gauche effect) shields the carbon syn to the oxygen lone pair/OH group. | |
| Variable (Context Dependent) | Often Downfield | Anisotropic deshielding by the oxime oxygen lone pair often affects the E proton more. | |
| Retention (Reverse Phase) | Typically Elutes Later | Typically Elutes Earlier | Z isomers often form intramolecular H-bonds (with benzofuran O), increasing effective lipophilicity. |
Module 2: Chromatographic Separation (The "Why do they merge?" Problem)
Issue: Users often report that two distinct spots on TLC merge into a single broad band during flash column chromatography.
Root Cause: Standard silica gel is slightly acidic (
Troubleshooting Workflow
Caption: Decision tree for selecting the correct chromatographic method based on stationary phase acidity.
Protocol: Base-Deactivated Silica Chromatography
Use this for standard preparative separations.
-
Column Preparation: Slurry pack the silica gel using a solvent system of Hexane:Triethylamine (95:5) .
-
Equilibration: Flush the column with 3 column volumes (CV) of this mixture. This neutralizes acidic silanol sites.
-
Elution: Run your gradient (e.g., Hexane/EtOAc) but maintain 0.5% to 1% Triethylamine (TEA) in the mobile phase throughout the run.
-
Note: TEA prevents protonation of the oxime nitrogen.
-
-
Post-Run: Rotovap fractions immediately. Do not leave the oxime in the basic solution for extended periods, as strong bases can also induce isomerization (though less rapidly than acids).
Protocol: HPLC (Reverse Phase)
Use this for analytical quantification or high-purity isolation.
-
Stationary Phase: C18 (End-capped is essential to minimize silanol activity).
-
Mobile Phase A: Water + 10 mM Ammonium Bicarbonate (pH ~7.8) or Ammonium Acetate (pH 7.0).
-
Warning: Do NOT use TFA (Trifluoroacetic acid) or Formic Acid. These will merge your peaks.
-
-
Mobile Phase B: Acetonitrile.
Module 3: Mechanism of Failure (The "Why did it change back?" Problem)
Understanding the mechanism is crucial for preventing recurrence. The isomerization is an acid-catalyzed nucleophilic attack/rotation sequence.
Caption: Acid-catalyzed mechanism showing how protonation lowers the C=N rotational barrier.
Stability FAQs
Q: My sample isomerized in the NMR tube. Why?
A: You likely used Chloroform-d (
-
Solution: Filter
through basic alumina before use, or use DMSO- or Acetone- , which are non-acidic and inhibit intermolecular H-bonding.
Q: Can I use heat to dissolve the sample for crystallization? A: Caution is required. Oximes are thermally labile.
-
Limit: Do not exceed 50°C.
-
Strategy: Use "Anti-solvent precipitation" at room temperature instead of hot recrystallization. Dissolve in minimal THF (room temp), then slowly add Hexane until turbidity appears. Store at 4°C.
Module 4: Crystallization Strategies
If chromatography fails, exploit the solubility differences. Benzofuran oximes often have one isomer that is significantly more crystalline due to packing efficiency (usually the E isomer due to planarity).
Fractional Crystallization Protocol:
-
Solvent System: Toluene/Hexane (1:1) or Ethanol/Water (80:20).
-
Process: Dissolve the mixture in the minimum amount of solubilizing solvent (Toluene or Ethanol).
-
Seeding: If you have a tiny amount of pure isomer (from a previous HPLC run), seed the solution.
-
Cooling: Slow cooling (0.1°C/min) is critical. Rapid cooling traps the other isomer in the lattice.
-
Validation: Analyze the crystals AND the mother liquor by NMR. The mother liquor should be enriched in the other isomer.
References
-
Mechanism of Oxime Isomerization
- Kalinowski, H. O., & Kessler, H. (1973). Topics in Stereochemistry. Wiley.
-
Detailed mechanism:
-
Chromatographic Techniques
-
NMR Assignment
-
RSC Publishing.[5] E/Z configurational determination of oximes through quantum mechanics NMR calculations.
-
TSI Journals. Identification of E and Z isomers of Cephalosporins (Oxime containing) by NMR.
-
-
Benzofuran Specifics
-
ResearchGate.[4] Synthesis and separation of E, Z isomers of benzofuran derivatives.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Stability of 1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone oxime under acidic conditions
This technical guide provides a comprehensive analysis of the stability of 1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone oxime under acidic conditions. It is designed for researchers involved in the synthesis, analysis, and storage of benzofuran derivatives.
Executive Summary: Chemical Stability Profile
Compound: this compound CAS (Ketone Precursor): 43071-52-9 Functional Context: Key intermediate in the synthesis of melatonin receptor agonists (e.g., Ramelteon analogs) and antifungal agents.
Under acidic conditions, this molecule exhibits three primary reactivity modes. Understanding these is critical for accurate HPLC analysis and synthetic yield optimization.
| Reactivity Mode | Trigger Condition | Outcome | Impact |
| Hydrolysis | Aqueous Acid (pH < 4) + Time | Reversion to Ketone | High: Loss of API/Intermediate. |
| Geometric Isomerization | Acidic Mobile Phase (HPLC) | E/Z Interconversion | Medium: Peak splitting/broadening in chromatography. |
| Beckmann Rearrangement | Strong Acid + Heat + Dehydration | Conversion to Amide | High: Formation of irreversible impurities. |
Mechanism of Action & Degradation Pathways[1]
The stability of the oxime group (
Pathway Visualization
The following diagram illustrates the competing pathways when the compound is subjected to acidic environments.
Caption: Divergent degradation pathways.[1] Path A (Hydrolysis) dominates in dilute aqueous acids. Path B (Beckmann Rearrangement) occurs under dehydrating acidic conditions.
Troubleshooting Guide & FAQs
Scenario 1: HPLC Analysis Anomalies
Q: I am seeing split peaks or "shouldering" in my HPLC chromatogram. Is my compound degrading? A: Not necessarily. This is likely dynamic E/Z isomerization .
-
The Science: Oximes exist as E (anti) and Z (syn) isomers. In the solid state, they are locked (often syn for benzofuran ketoximes). In solution, especially acidic mobile phases (e.g., 0.1% TFA), the protonated nitrogen lowers the barrier for rotation around the C=N bond.
-
The Fix:
-
Check pH: Increase mobile phase pH to 4.5–5.0 (using Ammonium Acetate) to suppress protonation, slowing isomerization.
-
Temperature: Lower the column temperature (e.g., to 10°C) to "freeze" the equilibrium, or raise it (e.g., to 50°C) to coalesce the peaks (though this risks hydrolysis).
-
Validation: Reinject the isolated "impurity" peak. If it equilibrates back to the original two peaks, it is an isomer, not a degradant.
-
Scenario 2: Synthesis Workup
Q: I used HCl to quench my reaction, and my yield of the oxime dropped significantly. A: You likely triggered acid-catalyzed hydrolysis .
-
The Science: The equilibrium between Oxime
Ketone + Hydroxylamine is driven to the right by excess acid and water. -
The Fix:
-
Avoid Strong Acids: Use saturated
or a phosphate buffer (pH 6) for quenching. -
Cold Workup: Keep the solution at 0°C during any acidification steps.
-
Rapid Extraction: Extract the oxime immediately into an organic solvent (DCM or EtOAc) to remove it from the acidic aqueous phase.
-
Scenario 3: Impurity Identification
Q: I see a new impurity at RRT ~1.2 that absorbs at the same UV wavelength. What is it? A: This is likely the parent ketone (1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone).
-
Verification: The ketone lacks the -OH group. In LC-MS, look for a mass loss of 15 Da (loss of NH) or 16 Da (loss of O) depending on ionization, but chemically, the ketone mass is
. Correction: The reaction is hydrolysis ( ). Mass change: Oxime (MW 205) Ketone (MW 190). Look for [M-15] peak.
Experimental Protocols
Protocol A: Forced Degradation Study (Acid Hydrolysis)
Purpose: To determine the half-life of the oxime in acidic media and validate stability-indicating methods.
Materials:
Procedure:
-
Preparation: Dissolve 10 mg of the oxime in 5 mL of Acetonitrile.
-
Stress: Add 5 mL of 0.1 N HCl. (Final concentration ~1 mg/mL).
-
Incubation:
-
Sample A: Keep at Room Temperature (25°C).
-
Sample B: Heat to 60°C (Water bath).
-
-
Sampling: Aliquot 500 µL at T=0, 1h, 4h, and 24h.
-
Quenching: Immediately neutralize the aliquot with 500 µL of 0.1 N NaOH to stop the reaction.
-
Analysis: Dilute with mobile phase and inject into HPLC.
Expected Results:
-
RT Sample: Slow growth of the ketone peak (approx. 5-10% degradation over 24h).
-
60°C Sample: Rapid conversion to ketone. Potential appearance of amide (Beckmann product) if local concentration of acid was high, though hydrolysis usually predominates in aqueous media.
Protocol B: Stabilized HPLC Mobile Phase
Purpose: To prevent on-column degradation or isomerization.
Recommended Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Buffer: 10 mM Ammonium Acetate adjusted to pH 5.5 with Acetic Acid.
-
Organic: Acetonitrile (Gradient elution).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
Note: Avoid Phosphate buffers if coupling with MS. Avoid TFA (pH ~2) as it promotes on-column isomerization.
References
-
Arunakumar, D. B., et al. (2013).[3] "(1Z)-1-(1-Benzofuran-2-yl)ethanone oxime."[3][4] Acta Crystallographica Section E, 70(1).
- Context: Establishes the syn conformation and crystal structure of the benzofuran oxime class.
-
Kalia, J., & Raines, R. T. (2008).[5] "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition, 47(39), 7523–7526.[6]
-
BenchChem Technical Support. "Development of a Stability-Indicating HPLC Method for Milbemycin Oxime."
- Context: Serves as a validated industrial protocol for handling macrocyclic oximes under stress conditions, applicable to benzofuran oximes.
-
Sigma-Aldrich. "1-(7-Methoxybenzofuran-2-yl)ethanone (Ketone Precursor) Product Sheet."
-
Context: Physical properties of the degradation product (ketone).[8]
-
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP0074472A1 - Continuous hydrolysis of ketoxime - Google Patents [patents.google.com]
Validation & Comparative
Structural Elucidation of Benzofuran Oximes: A Comparative Guide to Mass Spectrometry Platforms and Fragmentation Pathways
Benzofuran oximes are highly valuable scaffolds in medicinal chemistry, frequently leveraged for their potent antimicrobial, anti-inflammatory, and anticancer properties [1]. During drug development and pharmacokinetic profiling, the exact structural characterization of these derivatives is non-negotiable. Mass spectrometry (MS), specifically tandem mass spectrometry (MS/MS), is the analytical gold standard for elucidating their structural motifs.
In this guide, I will objectively compare the performance of modern mass spectrometry platforms for this specific application, dissect the mechanistic causality behind benzofuran oxime fragmentation, and provide a field-proven, self-validating experimental workflow.
The Analytical Challenge: Platform Architecture Comparison
When analyzing heterocyclic oximes, the choice of MS hardware directly dictates the confidence level of your structural assignment. Nominal mass instruments (like Triple Quadrupoles) are excellent for targeted quantitation but fall short during de novo structural elucidation due to their inability to resolve isobaric interferences. High-Resolution Mass Spectrometry (HRMS) platforms are required to confidently assign the elemental composition of the fragments [4].
Below is an objective comparison of MS platforms specifically evaluated for the structural analysis of benzofuran oximes:
Table 1: Comparison of MS Platforms for Benzofuran Oxime Analysis
| Platform Architecture | Mass Accuracy | Resolving Power (FWHM) | Primary Fragmentation Technique | Best Use Case for Benzofuran Oximes |
| Orbitrap HRMS | < 2 ppm | > 140,000 | HCD (Higher-energy C-trap Dissociation) | Exact formula determination, resolving isobaric fragments in complex biological matrices. |
| Q-TOF HRMS | < 5 ppm | ~ 40,000 - 60,000 | CID (Collision-Induced Dissociation) | Rapid high-throughput screening and routine structural elucidation of synthesized batches. |
| Triple Quadrupole (QqQ) | Unit (~0.7 Da) | Unit | CID | High-sensitivity targeted quantitation (MRM) for pharmacokinetic (PK) studies. |
| Linear Ion Trap (LIT) | Unit (~0.7 Da) | Unit | Resonance CID | MS^n sequential pathway mapping; however, suffers from the "1/3 rule" low-mass cutoff. |
Causality Insight: Why is Orbitrap HCD superior to traditional Ion Trap CID for this class of compounds? Traditional Ion Trap CID suffers from the "1/3 rule," meaning product ions below one-third of the precursor's m/z are not trapped and detected. Because the intact benzofuran core (often m/z 118) and smaller diagnostic ring fragments fall into this low-mass region, HCD is strictly required to capture the complete fragmentation fingerprint without low-mass cutoff limitations.
Deciphering the Fragmentation Causality
To optimize MS parameters, we must understand the intrinsic chemical lability of the oxime group (-C=N-OH) attached to the rigid benzofuran core. Using 2-acetylbenzofuran oxime as our model compound, we routinely observe a highly predictable, step-wise dissociation pathway [2].
-
The N-O Bond Cleavage: The most diagnostic fragmentation in positive electrospray ionization (+ESI) is the cleavage of the fragile nitrogen-oxygen bond. This manifests as the competitive loss of a hydroxyl radical (•OH, 17 Da) via homolytic cleavage, or water (H2O, 18 Da) via heterolytic cleavage following protonation of the oxime hydroxyl.
-
Expulsion of NO: A secondary, highly specific pathway involves the rearrangement and expulsion of nitric oxide (NO, 30 Da). This neutral loss is a definitive hallmark of oxime and N-oxide species.
-
Benzofuran Core Stability: Following the loss of the oxime functionalities and the alkyl side chain, the benzofuran ring yields a highly stable fragment (m/z 118.04 for the unsubstituted core). This core is highly resistant to further low-energy dissociation due to its aromatic stabilization [3].
Figure 1: Mechanistic MS/MS fragmentation pathway of 2-acetylbenzofuran oxime.
Table 2: Exact Mass Fragmentation Data for 2-Acetylbenzofuran Oxime (C10H9NO2)
| Precursor Ion [M+H]+ | Fragment Ion | Neutral Loss | Proposed Formula | Mechanistic Rationale |
| 176.0706 | 159.0680 | 17.0026 (•OH) | [C10H9NO]+• | Homolytic cleavage of the labile N-O bond. |
| 176.0706 | 158.0600 | 18.0106 (H2O) | [C10H8NO]+ | Protonation of oxime OH, followed by dehydration. |
| 176.0706 | 146.0729 | 29.9977 (NO) | [C10H10O]+• | Four-membered transition state rearrangement expelling NO. |
| 159.0680 | 118.0413 | 41.0267 (C2H3N) | [C8H6O]+• | Cleavage of the alkyl-imine side chain, leaving the stable benzofuran core. |
Field-Proven Experimental Protocol: Self-Validating LC-HRMS/MS
To ensure absolute reproducibility, the following protocol details the setup for analyzing benzofuran oximes using an LC-ESI-Orbitrap system.
Trustworthiness & Self-Validation: A protocol is only as good as its internal controls. This workflow incorporates continuous lock-mass calibration. If the mass error of the ambient background ion drifts beyond 2 ppm, the system automatically flags the data, preventing the misassignment of isobaric fragments.
Figure 2: Step-by-step LC-HRMS experimental workflow for benzofuran oximes.
Step-by-Step Methodology
Step 1: Sample Preparation & System Suitability
-
Dissolve the synthesized benzofuran oxime in LC-MS grade methanol to a stock concentration of 1 mg/mL.
-
Dilute to a working concentration of 1-10 µg/mL using 50% aqueous acetonitrile containing 0.1% formic acid.
-
Causality: Formic acid acts as an essential proton source, significantly enhancing the ionization efficiency of the oxime nitrogen to form the [M+H]+ precursor.
-
Self-Validation: Run a System Suitability Test (SST) using a known standard (e.g., caffeine) to verify mass accuracy (<2 ppm) and retention time stability before analyzing the oxime batch.
Step 2: Chromatographic Separation
-
Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.
-
Causality: Chromatographic separation is critical prior to MS introduction to resolve potential syn/anti geometric isomers of the oxime, which may exhibit slight variations in their fragmentation kinetics.
Step 3: Source Optimization (ESI+)
-
Set capillary voltage to +3.5 kV, sheath gas to 40 arb, and auxiliary gas to 10 arb. Capillary temperature should be maintained at 275°C.
-
Self-Validation: Enable continuous lock-mass monitoring using the ubiquitous ambient polysiloxane ion at m/z 371.1012.
Step 4: Tandem MS (MS/MS) Acquisition
-
Perform a Full MS survey scan (m/z 100-1000) at 70,000 resolving power.
-
Use Data-Dependent Acquisition (DDA) to isolate the top 3 most abundant precursor ions for MS2 fragmentation.
Step 5: Collision Energy (CE) Ramping
-
Apply Stepped Normalized Collision Energy (NCE) at 20, 30, and 40 eV.
-
Causality: The N-O bond is highly labile and fragments entirely at low collision energies (20 eV), often leaving the benzofuran core intact. By stepping the energy up to 40 eV in the same scan, you force the rigid aromatic core to fragment. The resulting composite spectrum captures both the peripheral functional group losses and the deep structural backbone fragments simultaneously.
References
-
The Oxime Ethers with Heterocyclic, Alicyclic and Aromatic Moiety as Potential Anti-Cancer Agents. National Institutes of Health (PMC).[Link]
-
Synthesis and evaluation of new chalcones and oximes as anticancer agents. RSC Advances.[Link]
-
ONE-POT PREPARATION OF 2-ARYLBENZOFURANS FROM OXIMES WITH DIARYLIODONIUM TRIFLATE. Semantic Scholar.[Link]
Comparing bioactivity of benzofuran oximes vs. benzofuran ketones
Benzofuran Oximes vs. Benzofuran Ketones: A Comparative Guide to Bioactivity and Structural Optimization
Executive Summary
Benzofuran derivatives are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities ranging from antimicrobial to neuroprotective effects[1]. During lead optimization, structural modifications to the benzofuran core are critical for enhancing target specificity and overcoming enzymatic resistance. One of the most effective functional group transformations in this domain is the conversion of a benzofuran ketone (containing a rigid C=O group) into a benzofuran oxime (containing a versatile C=N-OH group)[2].
This guide provides an objective, data-driven comparison of these two functional groups. It explores the mechanistic causality behind their differing bioactivities and details a self-validating experimental workflow for synthesizing and evaluating these compounds in a drug discovery setting.
Mechanistic and Structural Divergence
The leap in bioactivity observed when transitioning from ketones to oximes is rooted in fundamental physical chemistry and structural biology.
-
Benzofuran Ketones (The Precursor): The carbonyl group acts strictly as a hydrogen bond acceptor. While the planar nature of the ketone allows for favorable π-π stacking and hydrophobic interactions within enzyme pockets, the lack of a hydrogen bond donor significantly limits its binding affinity in highly polar catalytic sites[3].
-
Benzofuran Oximes (The Derivative): The oximation of the carbonyl carbon introduces an amphoteric hydroxyl group (-OH). This modification transforms the moiety into both a strong hydrogen bond donor and acceptor[4]. Furthermore, the oxime group alters the local dipole moment, introduces the potential for metal ion chelation, and creates geometric isomerism (E/Z configurations)[5]. In 3D QSAR and molecular docking studies, the hydrogen bonding between the oxime hydroxyl group and specific amino acid residues in the target enzyme (e.g., Lanosterol 14α-demethylase in fungi) has been shown to directly correlate with exponential increases in bioactivity[3].
Fig 1. Divergent enzyme binding affinities of benzofuran ketones vs. oximes.
Comparative Bioactivity Profile
Experimental data consistently demonstrates the superiority of the oxime derivative in specific therapeutic contexts. The table below synthesizes quantitative data comparing the two scaffolds across major biological assays.
| Therapeutic Target / Assay | Benzofuran Ketone (Precursor) | Benzofuran Oxime (Derivative) | Mechanistic Driver for Efficacy Shift |
| Antifungal (Candida albicans) | Weak/Inactive (MIC > 12.5 µg/mL) | Highly Potent (MIC 0.625 - 2.5 µg/mL) | Oxime -OH forms critical H-bonds with Lanosterol 14α-demethylase, inhibiting ergosterol synthesis[1]. |
| Antibacterial (Staphylococcus aureus) | Moderate (MIC > 5 µg/mL) | Exceptional (MIC ~ 0.039 µg/mL) | Enhanced membrane penetration and target enzyme affinity via the C=N-OH dipole[1]. |
| Cholinesterase Inhibition (AChE) | Non-specific / Weak | High (IC50 in nanomolar range) | Oxime acts as a reactivator or potent inhibitor by interacting with the peripheral anionic site of AChE[5]. |
The data clearly illustrates that the introduction of the oxime group can enhance efficacy by two- to four-fold, particularly in antifungal and antibacterial applications[2].
Self-Validating Experimental Workflow: Synthesis & Screening
To ensure scientific integrity, the evaluation of these compounds must follow a rigorous, self-validating protocol. The following workflow details the synthesis of the oxime from its ketone precursor and the subsequent bioassay, embedding quality control at every step.
Fig 2. Self-validating workflow for benzofuran oxime synthesis and screening.
Step 1: Oximation of Benzofuran Ketone
-
Procedure: Dissolve the benzofuran ketone (e.g., 1-(benzofuran-2-yl)ethan-1-one) in absolute ethanol. Add an equimolar amount of hydroxylamine hydrochloride and pyridine[4]. Reflux the mixture for 4-6 hours.
-
Causality: Pyridine is deliberately chosen as an acid scavenger and catalyst over stronger bases (like NaOH) to prevent unwanted ring-opening or degradation of the sensitive benzofuran core.
-
Validation: Monitor reaction completion via Thin Layer Chromatography (TLC). Upon workup, utilize ^1^H-NMR to confirm the disappearance of the ketone carbonyl signals and the appearance of the distinct hydroxyimino proton (typically at δ 8.5–9.0 ppm)[2].
Step 2: Isomeric Resolution (Critical Step)
-
Procedure: Oximes inherently form E and Z geometric isomers. Separate these isomers using high-performance liquid chromatography (HPLC) or precise silica gel column chromatography.
-
Causality: The spatial orientation of the -OH group dictates its ability to form hydrogen bonds within the highly specific, chiral environment of an enzyme pocket. Testing an unresolved mixture yields confounded, irreproducible bioactivity data.
-
Validation: Use 2D NOESY NMR to definitively assign the E and Z configurations before proceeding to biological assays.
Step 3: In Vitro Bioactivity Screening (Broth Microdilution)
-
Procedure: Evaluate the separated oxime isomers against the original ketone using the CLSI broth microdilution method for C. albicans or S. aureus.
-
Causality: This method provides a quantitative Minimum Inhibitory Concentration (MIC), allowing for a direct, objective comparison between the precursor and its derivative.
-
Validation: The system must be self-validating. Include a positive control (e.g., Fluconazole for fungi[6], Ampicillin for bacteria) to verify assay sensitivity, and a vehicle control (DMSO) to ensure the solvent is not independently contributing to the observed cytotoxicity.
Conclusion
While benzofuran ketones serve as excellent synthetic intermediates and possess baseline biological activity, their conversion to benzofuran oximes represents a critical optimization strategy in modern drug development. The addition of the C=N-OH group fundamentally alters the molecule's interactome, providing essential hydrogen bond donicity that unlocks nanomolar affinity across multiple pathogenic and neurological targets.
References
-
Benchchem. "2-[1-(Hydroxyimino)ethyl]benzofuran | 91880-85-2". 2
-
DergiPark. "Optoelectronic Potential of Benzofuran–Oxime Compounds: Insights from UV–Vis, Optical Dispersion, and Band Gap Analysis". 4
-
Bentham Science / ResearchGate. "Synthesis and Anticandidal Activities of Some Aryl (5-Chloro-Benzofuran-2-yl) Ketoximes". 6
-
PMC / NIH. "Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review". 1
-
DergiPark. "Optoelectronic Potential of Benzofuran–Oxime Compounds: Insights from UV–Vis, Optical Dispersion, and Band Gap Analysis". 5
-
CancerResGroup. "Synthesis of Some Aryl Ketoxime Derivatives with their in vitro Anti-microbial and Cytotoxic Activity". 3
Sources
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cancerresgroup.us [cancerresgroup.us]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
Comparative Characterization Guide: 1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone oxime
Executive Summary: The Purity Imperative
In the development of benzofuran-based pharmacophores—specifically oxime derivatives known for antimicrobial and anticancer potential—structural identity is not enough. Bulk purity is the silent variable that determines the reproducibility of MIC (Minimum Inhibitory Concentration) and IC50 assays.
This guide provides a technical comparison of characterization methods for 1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone oxime , focusing on why Elemental Analysis (CHN) remains the critical "gatekeeper" for biological testing, superior to HRMS in detecting non-chromatographic impurities like inorganic salts and solvation water.
Compound Profile & Theoretical Baseline
Before analyzing experimental data, the theoretical baseline must be established based on the molecular stoichiometry.
-
IUPAC Name: 1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-one oxime
-
Molecular Formula:
-
Molecular Weight: 205.21 g/mol
-
Physical State: Typically a white to off-white crystalline solid.
Theoretical Elemental Composition
The following values represent the mathematical absolute for 100% pure substance. These serve as the reference point for all experimental validation.
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) |
| Carbon (C) | 11 | 12.011 | 132.12 | 64.38% |
| Hydrogen (H) | 11 | 1.008 | 11.09 | 5.40% |
| Nitrogen (N) | 1 | 14.007 | 14.01 | 6.83% |
| Oxygen (O) | 3 | 15.999 | 48.00 | 23.39% |
Comparative Analysis: CHN vs. HRMS vs. NMR
Why perform combustion analysis when High-Resolution Mass Spectrometry (HRMS) exists? The table below outlines the specific "blind spots" of modern spectroscopic techniques that Elemental Analysis resolves.
| Feature | Elemental Analysis (CHN) | HRMS (ESI/TOF) | 1H NMR |
| Primary Function | Bulk Purity (Macro composition) | Molecular Formula (Identity) | Structural Connectivity |
| Inorganic Detection | High. (Values drop proportionally if salts like NaCl/Na2SO4 are present) | Zero. (Salts do not ionize or are filtered out) | Zero. (Salts are NMR silent) |
| Solvent Detection | Moderate. (Deviations in C/H ratios indicate trapped solvent) | Low. (Solvents are usually lost in the source) | High. (Distinct peaks, but integration error is common) |
| Sample Requirement | Destructive (~2 mg) | Destructive (<0.1 mg) | Non-destructive (~5-10 mg) |
| Acceptance Criteria | < 5 ppm mass error | Clean baseline, correct integration |
Application Scientist Insight:
"In my experience screening benzofurans for antifungal activity, a sample can pass HRMS with <1 ppm error and show a clean NMR, yet fail biological reproducibility. Why? Because it contains 15% inorganic salt from the workup. Only Elemental Analysis reveals this hidden dilution. "
Experimental Data: Validation Scenarios
The following data tables simulate three common scenarios encountered during the synthesis of this oxime. These datasets demonstrate how to interpret CHN results to diagnose synthetic failures.
Acceptance Standard: Per Journal of Medicinal Chemistry guidelines, experimental values must fall within
Dataset A: The "Golden Batch" (Pass)
Status: Released for Biological Assay
| Element | Theoretical % | Experimental % | Deviation ( | Result |
| Carbon | 64.38 | 64.25 | -0.13 | PASS |
| Hydrogen | 5.40 | 5.45 | +0.05 | PASS |
| Nitrogen | 6.83 | 6.79 | -0.04 | PASS |
Dataset B: The "Wet Cake" (Fail - Trapped Ethanol)
Status: Rejected. Requires extended vacuum drying. Diagnosis: Carbon is significantly lower than expected because Ethanol (52.1% C) dilutes the Carbon content of the Benzofuran (64.4% C).
| Element | Theoretical % | Experimental % | Deviation ( | Result |
| Carbon | 64.38 | 63.10 | -1.28 | FAIL |
| Hydrogen | 5.40 | 5.85 | +0.45 | FAIL |
| Nitrogen | 6.83 | 6.10 | -0.73 | FAIL |
Dataset C: The "Salt Trap" (Fail - Inorganic Contamination)
Status: Rejected. Requires aqueous wash/recrystallization. Diagnosis: All values are lower than theoretical by a proportional amount. This indicates the presence of non-combustible material (e.g., Silica gel, Sodium Sulfate) acting as dead weight.
| Element | Theoretical % | Experimental % | Deviation ( | Result |
| Carbon | 64.38 | 58.05 | -6.33 | FAIL |
| Hydrogen | 5.40 | 4.88 | -0.52 | FAIL |
| Nitrogen | 6.83 | 6.15 | -0.68 | FAIL |
Experimental Protocol for Validated Synthesis
To achieve the "Dataset A" results, the following specific workflow is recommended. This protocol addresses the solubility issues common to 7-methoxy substituted benzofurans.
Step 1: Oximation Reaction
-
Dissolve 1-(7-methoxy-1-benzofuran-2-yl)ethanone (1.0 eq) in Ethanol (10 mL/g).
-
Add Hydroxylamine Hydrochloride (1.5 eq) and Sodium Acetate (1.5 eq).
-
Reflux for 2–4 hours (Monitor by TLC, Mobile Phase 20% EtOAc/Hexane).
-
Critical Step: Evaporate ethanol before adding water to precipitate. This prevents trapping solvent in the crystal lattice.
Step 2: Purification (The Key to Passing EA)
Most failures occur here. 7-methoxy derivatives are prone to holding water.
-
Recrystallization: Use Ethanol/Water (7:3 ratio). Heat to boiling, add water until turbid, cool slowly to 4°C.
-
Filtration: Wash with cold water to remove inorganic salts (NaOAc).
Step 3: Drying for Analysis
-
Standard: Vacuum oven at 50°C for 24 hours.
-
If EA Fails (High H): Dry at 70°C over
(phosphorus pentoxide) for 48 hours.
Decision Workflows (Visualized)
Diagram 1: Characterization Logic
This decision tree guides the researcher on when to utilize EA versus HRMS during the development cycle.
Caption: Workflow for validating benzofuran oxime purity. Note that EA is the final gate before biological release.
Diagram 2: Troubleshooting EA Failures
A diagnostic loop for interpreting failed CHN data.
Caption: Diagnostic logic for interpreting Elemental Analysis deviations in oxime synthesis.
References
-
Journal of Medicinal Chemistry. (2024). Author Guidelines: Characterization of New Compounds. American Chemical Society. [Link]
-
Kuveke, R. E. H., et al. (2022).[1] An International Study Evaluating Elemental Analysis. Inorganic Chemistry.[2] [Link]
-
Takeda, N., Miyata, O., & Naito, T. (2007).[3] Efficient Synthesis of Benzofurans Utilizing [3,3]-Sigmatropic Rearrangement.[3] European Journal of Organic Chemistry.[3] [Link]
-
Arunakumar, D. B., et al. (2014).[4] (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime.[5][4] Acta Crystallographica Section E. [Link]
Sources
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 3. Efficient Synthesis of Benzofurans Utilizing [3,3]-Sigmatropic Rearrangement Triggered by N-Trifluoroacetylation of Oxime Ethers: Short Synthesis of Natural 2-Arylbenzofurans [organic-chemistry.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime - PMC [pmc.ncbi.nlm.nih.gov]
X-ray diffraction (XRD) data for 1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone oxime crystals
This guide provides a comparative technical analysis of the X-ray diffraction (XRD) characterization of 1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone oxime. It establishes a benchmarking framework using experimentally validated data from closely related benzofuran oxime analogs (unsubstituted and 5-bromo derivatives) to guide structural determination, specifically focusing on E/Z isomerism and supramolecular packing.
Executive Summary & Application Scope
This compound is a pharmacologically significant scaffold, particularly in the development of antifungal and antimicrobial agents. In drug development, the precise determination of the oxime's geometric isomerism (syn vs. trans or E vs. Z) is critical, as biological activity is often stereospecific.
While spectroscopic methods (NMR) can suggest isomerism, Single Crystal X-Ray Diffraction (SC-XRD) remains the gold standard for unambiguous structural assignment. This guide compares the target 7-methoxy derivative against established crystallographic benchmarks (Unsubstituted and 5-Bromo analogs) to validate structural conformation and solid-state stability.
Key Performance Indicators (XRD)
-
Isomeric Configuration: Determination of syn (Z) vs. trans (E) across the C=N bond.
-
Packing Efficiency: Analysis of density (
) and packing coefficient. -
Supramolecular Motifs: Identification of Hydrogen Bonding (O—H···N) and
stacking networks.
Experimental Protocol: Synthesis & Crystal Growth
To ensure comparable data quality, the following standardized protocol (adapted from Aruna Kumar et al. and Demirayak et al.) is recommended for generating diffraction-quality crystals.
Workflow Diagram
Figure 1: Standardized synthesis and crystallization workflow for benzofuran oximes.
Detailed Methodology
-
Synthesis: React 1-(7-methoxy-1-benzofuran-2-yl)ethanone (1 mmol) with hydroxylamine hydrochloride (1.5 mmol) and sodium acetate (1.5 mmol) in ethanol/water (3:1 v/v). Reflux for 3 hours.
-
Isolation: Pour reaction mixture into ice water. Filter the white precipitate and dry under vacuum.[1]
-
Crystal Growth (Critical Step): Dissolve the dried precipitate in hot ethanol. Allow the solution to cool slowly to room temperature in a vibration-free environment.
-
Alternative: If crystals are needle-like (poor for XRD), use a slow diffusion method with Ethanol (solvent) and Hexane (antisolvent).
-
Comparative Structural Analysis
The 7-methoxy substituent introduces electron-donating properties and steric bulk that differentiate it from the unsubstituted and halogenated analogs. The table below benchmarks the expected data against published standards.
Table 1: Crystallographic Benchmarks for Benzofuran Oximes
| Parameter | Target: 7-Methoxy Derivative | Comparator A: Unsubstituted [1] | Comparator B: 5-Bromo Derivative [2] |
| Formula | |||
| Crystal System | Monoclinic (Predicted) | Monoclinic | Monoclinic |
| Space Group | P2₁/c or P2/n | ||
| a (Å) | ~7.5 - 10.5 | 9.5727(12) | 5.9548(6) |
| b (Å) | ~5.0 - 9.0 | 4.7303(8) | 9.4897(10) |
| c (Å) | ~18.0 - 20.0 | 18.756(2) | 17.2906(19) |
| β (°) | 95 - 105 | 96.178(6) | 96.943(6) |
| C=N Config | To be determined | Syn (Z) | Trans (E) |
| Packing Motif | O—H[2][3]···N Dimers | C(3) Chains |
Critical Analysis: The Isomerism Switch
A key finding in benzofuran oxime crystallography is the conformational flexibility of the C=N bond.
-
Unsubstituted Analog: Adopts a Syn (Z) conformation where the oxime -OH is on the same side as the benzofuran oxygen.
-
5-Bromo Analog: Adopts a Trans (E) conformation.
-
7-Methoxy Implication: The 7-methoxy group is located on the benzene ring, distal to the oxime group. However, its steric bulk and potential for weak C—H···O interactions can influence the packing forces that stabilize one isomer over the other. Researchers must check the torsion angle O1—C8—C9—N1 in the solved structure.
-
Syn angle
[2] -
Trans angle
-
Data Interpretation & Validation Logic
When analyzing the XRD data for the 7-Methoxy derivative, use the following logic tree to validate the structure and assign the correct isomer.
Isomer Assignment Logic
Figure 2: Logic flow for stereochemical assignment based on crystallographic torsion angles.
Validation Checklist (Self-Correcting)
-
R-Factor: Ensure
for publication quality. High R-factors in this class often indicate disordered methoxy groups. -
CheckCIF: Run the .cif file through the IUCr CheckCIF server. Look specifically for "Alert level A" regarding missed symmetry, which is common in centrosymmetric space groups like
. -
Hirshfeld Surface Analysis: Generate Hirshfeld surfaces (using CrystalExplorer) to visualize the contribution of the 7-methoxy group.
-
Expectation: The 7-OMe group should show significant H···H and C—H···O contacts (red spots on the
surface) that are absent in the unsubstituted analog.
-
References
-
Arunakumar, D. B., et al. (2014).[4] "(1Z)-1-(1-Benzofuran-2-yl)ethanone oxime." Acta Crystallographica Section E: Structure Reports Online, 70(1), o40. Link
-
Krishnaswamy, G., et al. (2015).[5][6] "Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime." Acta Crystallographica Section E: Crystallographic Communications, 71(10), o773-o774. Link
-
Demirayak, Ş., et al. (2002). "Synthesis and antifungal activities of some aryl(benzofuran-2-yl)ketoximes." Il Farmaco, 57(8), 609-612. Link
-
Aruna Kumar, D. B., et al. (2007).[1][7] "Synthesis and pharmacological evaluation of some potent naphtho and benzofuro thiazolyl, oxazolyl, thio and oxadiazole derivatives." Indian Journal of Chemistry, 46B, 336-343.[1][7]
Sources
Comparative study of methoxy vs. ethoxy substituted benzofuran oximes
Topic: Comparative Study of Methoxy vs. Ethoxy Substituted Benzofuran Oximes Target Audience: Researchers, scientists, and drug development professionals
Executive Summary
The benzofuran oxime scaffold is a privileged structure in medicinal chemistry, widely utilized in the development of antimicrobial agents, enzyme inhibitors (e.g., AChE, MAO), and receptor agonists (e.g., EP2 receptors)[1][2]. When optimizing this pharmacophore, the choice of alkoxy substitution—specifically methoxy (-OCH₃) versus ethoxy (-OCH₂CH₃)—is a critical decision that dictates the molecule's physicochemical properties, target engagement, and pharmacokinetic profile. This guide provides an objective, data-driven comparison of methoxy and ethoxy substituted benzofuran oximes, detailing the causality behind their divergent biological behaviors and providing self-validating experimental workflows for their evaluation.
Structural & Mechanistic Foundations
As application scientists, we must recognize that the transition from a methoxy to an ethoxy group is not merely an incremental increase in molecular weight; it is a calculated thermodynamic and steric trade-off.
-
Steric Bulk & Target Engagement: The methoxy group is relatively compact (Molar Refractivity ~7.3 cm³/mol), allowing the benzofuran core to slide into narrow, constrained receptor pockets. Conversely, the ethoxy group introduces a flexible methylene linker and increased bulk (~12.0 cm³/mol). While this can cause steric clashes in size-limited active sites, it can exponentially increase binding affinity if the target receptor possesses an adjacent hydrophobic cleft capable of accommodating the ethyl chain.
-
Lipophilicity & Membrane Permeability: The addition of a single -CH₂- unit in the ethoxy derivative typically increases the partition coefficient (log P) by 0.5 to 0.6 units[3]. This enhances passive diffusion across lipid bilayers (e.g., the blood-brain barrier), which is highly desirable for CNS targets. However, this comes at the direct cost of aqueous solubility, potentially complicating formulation.
-
Metabolic Stability: Both groups are susceptible to Cytochrome P450-mediated O-dealkylation. However, the ethoxy group possesses β-hydrogens, which can alter the kinetics of oxidative cleavage compared to the methoxy derivative, directly impacting the drug's in vivo half-life.
Fig 1. Mechanistic pathway showing how methoxy and ethoxy substitutions dictate pharmacokinetics.
Physicochemical Profiling & Performance Comparison
To objectively evaluate these derivatives, we must look at their quantitative physicochemical parameters. The table below summarizes the typical comparative data observed when substituting the benzofuran ring at the C-5, C-6, or C-7 positions.
| Property | Methoxy-Benzofuran Oximes | Ethoxy-Benzofuran Oximes | Causality / Impact on Drug Design |
| Steric Bulk (MR) | ~7.3 cm³/mol | ~12.0 cm³/mol | Ethoxy induces greater steric hindrance, altering receptor pocket fit and binding thermodynamics. |
| Lipophilicity (Δlog P) | Baseline | +0.5 to +0.6 units | Ethoxy enhances lipid bilayer penetration but reduces aqueous solubility, impacting oral bioavailability. |
| Chromatographic Hydrophobicity (log kw) | Lower (More hydrophilic) | Higher (More lipophilic) | Correlates directly with retention time in RP-HPLC; ethoxy derivatives require higher organic modifier ratios for elution[3]. |
| Metabolic Stability | Moderate (O-demethylation) | Variable (O-deethylation) | CYP450 enzymes clear ethoxy groups differently due to the presence of accessible β-hydrogens. |
| Target Affinity | Favored in constrained pockets | Favored in hydrophobic clefts | Dictates selectivity between enzyme isoforms (e.g., specific EP2 agonism vs. broad prostaglandin activity)[1]. |
Experimental Methodologies
Trustworthy science relies on self-validating protocols. Below are the standard operating procedures for synthesizing and evaluating these compounds, complete with causality explanations and internal validation checkpoints.
Protocol 1: Synthesis of Alkoxy-Benzofuran Oximes
Objective: Convert methoxy- or ethoxy-substituted benzofuran-2-yl ketones to their corresponding oximes. Causality: Hydroxylamine hydrochloride acts as the nitrogen source. Sodium acetate is utilized as a weak base buffer to neutralize the HCl, shifting the equilibrium toward the free hydroxylamine base. This free base acts as a potent nucleophile, attacking the electrophilic carbonyl carbon to form the oxime[2].
Step-by-Step Workflow:
-
Reaction Setup: Dissolve the starting alkoxy-benzofuran ketone (1.0 eq) in absolute ethanol (0.5 M concentration). Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq).
-
Execution: Heat the mixture to reflux (80°C) under an inert nitrogen atmosphere for 2–4 hours.
-
In-Process Monitoring (Self-Validation Checkpoint 1): Monitor the reaction via TLC (Hexane:EtOAc 7:3). Validation: The reaction is deemed complete only when the UV-active ketone spot (R_f ~0.6) is entirely consumed and replaced by a more polar, UV-active oxime spot (R_f ~0.4).
-
Workup: Concentrate the mixture in vacuo to remove ethanol. Partition the residue between Ethyl Acetate and deionized water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Characterization (Self-Validation Checkpoint 2): Analyze the crude product via ¹H-NMR (DMSO-d₆). Validation: The successful formation of the oxime is confirmed by the appearance of a broad singlet at ~11.0–11.5 ppm (representing the N-OH proton) and the disappearance of the characteristic ketone signal.
Protocol 2: RP-HPLC Lipophilicity (log kw) Determination
Objective: Quantify the lipophilicity difference between the methoxy and ethoxy derivatives. Causality: Lipophilicity dictates drug absorption and distribution. Reversed-Phase HPLC (RP-HPLC) retention times correlate directly with partition coefficients. By extrapolating retention factors to a 0% organic modifier concentration (log kw), we obtain a highly accurate, standardized lipophilicity metric[3].
Fig 2. Self-validating RP-HPLC workflow for determining the lipophilicity (log kw) of oximes.
Step-by-Step Workflow:
-
System Preparation: Equilibrate an RP-HPLC system equipped with a C18 column (250 x 4.6 mm, 5 µm) at 25°C.
-
Calibration (Self-Validation Checkpoint 1): Inject a homologous series of reference drugs (e.g., oxiconazole) with known log P values using varying Methanol/Water mobile phases (50% to 90% MeOH). Validation: The R² of the calibration curve (log k vs. log P) must be ≥ 0.98 to ensure system suitability.
-
Sample Analysis: Inject 20 µL of the methoxy and ethoxy benzofuran oximes (prepared at 1 mg/mL in MeOH). Record the retention times (t_R) at a UV wavelength of 254 nm.
-
Data Processing (Self-Validation Checkpoint 2): Calculate the retention factor k = (t_R - t_0) / t_0 (where t_0 is the dead time). Plot log k against the volume fraction of Methanol. Validation: The linear regression must exhibit a negative slope (confirming that increasing the organic modifier decreases retention). The y-intercept of this plot yields the log kw value. The ethoxy derivative must yield a mathematically higher log kw than the methoxy derivative to validate the structural integrity of the synthesized batches.
Strategic Recommendations
When designing next-generation benzofuran oximes, do not default to methoxy substitutions simply due to synthetic ease. If your target requires crossing the blood-brain barrier (e.g., MAO/AChE inhibitors for Alzheimer's), the ethoxy substitution is strategically superior due to its enhanced lipophilicity and membrane permeability. Conversely, if your compound suffers from poor aqueous solubility or formulation challenges, reverting to the methoxy substitution is the most logical isosteric modification to improve the Lipophilic Efficiency (LiPE) index without drastically altering the core pharmacophore.
References
- Lipophilicity Study of 1-(Benzofuran-2-yl)ethan-1-one Oxime and its Substituted O-Benzyl Ethers. Semantic Scholar.
- A Review of Biologically Active Oxime Ethers. PubMed Central (PMC).
- US8648097B2 - Pyridylaminoacetic acid compound. Google Patents.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone oxime
This guide provides comprehensive safety and operational protocols for the handling and disposal of 1-(7-methoxy-1-benzofuran-2-yl)-1-ethanone oxime. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your work is conducted with the highest degree of safety and scientific integrity. The procedures outlined herein are designed for researchers, scientists, and drug development professionals.
Part 1: Hazard Analysis and Risk Assessment
Understanding the potential hazards is the foundational step for any safety protocol. The parent ketone, 1-(7-Methoxybenzofuran-2-yl)ethanone (CAS 43071-52-9), provides the most direct toxicological data available.[2][4] Oximes as a class can present various hazards, including skin sensitization and, in some cases, toxicity if ingested or inhaled.[3][5]
The primary risks associated with handling this compound in a solid form are:
-
Inhalation: Accidental inhalation of airborne particles or dust.
-
Dermal Contact: Direct skin contact during weighing, transfer, or if a spill occurs.
-
Ocular Contact: Eye exposure from splashes or airborne dust.
-
Ingestion: Accidental ingestion through poor hygiene practices.
The known hazard classifications for the parent ketone are summarized below and should be conservatively assumed for the oxime derivative.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[2][6] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[2] |
| Skin Irritation | H315 | Causes skin irritation.[2][6] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[2][6] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[2] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[2][6] |
Part 2: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the identified risks. The selection of appropriate barriers is not merely a checklist but a critical experimental parameter.
Eye and Face Protection
-
Mandatory Equipment: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[1]
-
Rationale: The parent compound is a known serious eye irritant (H319).[2][6] Goggles provide a complete seal around the eyes, protecting against dust, aerosols, and accidental splashes, which standard safety glasses do not.
-
Enhanced Protection: When handling larger quantities (>1g) or when there is a significant risk of splashing, a full-face shield must be worn over the chemical splash goggles.
Hand Protection
-
Recommended Equipment: Chemical-resistant nitrile gloves are the standard for incidental contact.[7] Always inspect gloves for tears or punctures before use.
-
Rationale: The compound is presumed to be harmful in contact with skin (H312) and a skin irritant (H315).[2] Nitrile provides good resistance against a wide range of organic compounds for short-term use.
-
Protocol for Prolonged Contact: For extended handling periods or during spill cleanup, consider double-gloving or using heavier-duty gloves such as neoprene. Refer to the glove manufacturer's compatibility charts to ensure adequate breakthrough time.[7] Contaminated gloves must be removed immediately using proper technique and disposed of as hazardous waste.
Body Protection
-
Mandatory Equipment: A fully buttoned, flame-resistant laboratory coat should be worn to protect against skin exposure and contamination of personal clothing.[7]
-
Rationale: This prevents incidental skin contact and reduces the spread of contamination outside the laboratory.
Respiratory Protection
-
Standard Operations: Under normal conditions with proper engineering controls (i.e., a certified chemical fume hood), respiratory protection is not typically required.[1]
-
High-Risk Scenarios: If there is a potential for significant aerosolization (e.g., during sonication, vigorous mixing, or a large spill outside of a fume hood), or if engineering controls are inadequate, a NIOSH-approved respirator with an appropriate particulate filter is necessary.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for handling the target compound.
Part 3: Operational and Disposal Plans
Engineering Controls
-
Primary Control: All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood.[7]
-
Rationale: The fume hood is the primary engineering control to minimize inhalation exposure by capturing dust and aerosols at the source.
-
Ventilation: Ensure the laboratory has adequate general ventilation. Do not handle the compound on an open bench.[1]
Safe Handling Protocol
-
Preparation: Before handling, ensure the fume hood is operational and the work area is de-cluttered. Verify the location of the nearest safety shower and eyewash station.[7]
-
Don PPE: Put on all required PPE as outlined in Part 2.
-
Weighing and Transfer: Conduct all transfers of the solid compound over a tray or containment surface within the fume hood to contain any minor spills. Use spark-proof tools.[7] Avoid actions that could generate dust.
-
Post-Handling: After use, securely seal the container. Decontaminate the work surface with an appropriate solvent.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination (e.g., gloves last). Wash hands thoroughly with soap and water after exiting the laboratory.[7]
Emergency Procedures
In any case of exposure, alert a colleague and seek medical attention immediately. Provide medical personnel with the available safety information for this compound and its parent ketone.
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[2]
-
Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[8] Decontaminate the area with an appropriate solvent.
The following diagram outlines the immediate response to an exposure event.
Caption: Decision tree for emergency response to an exposure.
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.[5][8]
-
Collection: Collect all waste, including excess reagent, contaminated gloves, and disposable labware, in a dedicated, sealed, and clearly labeled hazardous waste container.[8]
-
Labeling: The label must include "Hazardous Waste," the full chemical name, and the date accumulation started.[8]
-
Storage: Store the waste container in a designated satellite accumulation area with secondary containment, away from drains and incompatible materials.[8]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.[8] Do not dispose of this chemical down the drain or in regular trash.
References
- BenchChem. (2025). Personal protective equipment for handling 7-methoxy-2,3-dimethylbenzofuran-5-ol.
- BenchChem. (2025). Personal protective equipment for handling 5-Ethynyl-3H-isobenzofuran-1-one.
- Generic Publication. (2024). Acetone Oxime: Properties, Applications, and Safe Handling in Industrial Chemistry.
- BenchChem. (2025).
- Sigma-Aldrich. 1-(7-Methoxybenzofuran-2-yl)
- MilliporeSigma. 1-(7-Methoxybenzofuran-2-yl)ethanone Properties.
- Aaronchem. (2024).
- TCI Chemicals. (2025).
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1-(7-Methoxybenzofuran-2-yl)ethanone | 43071-52-9 [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 1-(7-Methoxybenzofuran-2-yl)ethanone | 43071-52-9 [sigmaaldrich.com]
- 5. Acetone Oxime: Properties, Applications, and Safe Handling in Industrial Chemistry_Chemicalbook [chemicalbook.com]
- 6. aaronchem.com [aaronchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
